6-Methylanthranilic acid
Description
The exact mass of the compound 2-Amino-6-methylbenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYVBIXKORFHFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90195979 | |
| Record name | 6-Methylanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4389-50-8 | |
| Record name | 6-Methylanthranilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004389508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methylanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-6-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
6-Methylanthranilic Acid: A Technical Guide for Researchers
CAS Number: 4389-50-8
This technical guide provides an in-depth overview of 6-Methylanthranilic acid, a versatile building block in organic and medicinal chemistry. The information is tailored for researchers, scientists, and professionals in drug development, presenting key properties, experimental methodologies, and potential biological activities.
Chemical and Physical Properties
This compound, also known as 2-amino-6-methylbenzoic acid, is a substituted aromatic amino acid. Its chemical structure features a benzoic acid scaffold with an amino group and a methyl group at positions 2 and 6, respectively. This substitution pattern imparts specific chemical reactivity and physical characteristics to the molecule. A summary of its key quantitative properties is provided in the table below.
| Property | Value | Source(s) |
| CAS Number | 4389-50-8 | N/A |
| Molecular Formula | C₈H₉NO₂ | N/A |
| Molecular Weight | 151.16 g/mol | N/A |
| Melting Point | 128-130 °C (decomposes) | [1] |
| Boiling Point | Not available | N/A |
| pKa | 3.187 | N/A |
| Solubility | Soluble in methanol | N/A |
Synthesis and Reactivity
A common and established method for the synthesis of this compound is the catalytic hydrogenation of 2-methyl-6-nitrobenzoic acid.[2] This reaction typically involves the reduction of the nitro group to an amine using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent like methanol.
The presence of the amino and carboxylic acid functional groups makes this compound a valuable intermediate for a variety of chemical transformations. It can undergo reactions typical of primary amines, such as diazotization, and reactions characteristic of carboxylic acids, including esterification and amide bond formation. Its utility as a building block in peptide synthesis has been noted.[1]
Experimental Protocols
Synthesis of this compound via Catalytic Hydrogenation of 2-Methyl-6-nitrobenzoic Acid
This protocol is a general procedure and may require optimization based on specific laboratory conditions and available equipment.
Materials:
-
2-Methyl-6-nitrobenzoic acid
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol
-
Hydrogen gas (H₂)
-
Hydrogenation vessel (e.g., Parr hydrogenator or a flask with a balloon of H₂)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel with filter paper or Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 2-methyl-6-nitrobenzoic acid in methanol.
-
Carefully add the 10% Pd/C catalyst to the solution. The catalyst loading is typically 5-10 mol% relative to the substrate.
-
Seal the vessel and purge it with an inert gas, such as nitrogen or argon, to remove any air.
-
Introduce hydrogen gas into the vessel to the desired pressure.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® or filter paper to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from an appropriate solvent system.
Solution-Phase Peptide Synthesis using this compound
This protocol outlines the general steps for incorporating this compound into a dipeptide using solution-phase synthesis.
Materials:
-
This compound (with its amino group protected, e.g., as a Boc or Fmoc derivative)
-
Another amino acid with its carboxyl group protected (e.g., as a methyl or ethyl ester)
-
Coupling agent (e.g., DCC, EDC)
-
Appropriate solvents (e.g., DCM, DMF)
-
Reagents for deprotection of the protecting groups
Procedure:
-
Protection: Protect the amino group of this compound (e.g., with a Boc group) and the carboxyl group of the second amino acid (e.g., as a methyl ester).
-
Coupling: Dissolve the protected this compound and the protected second amino acid in a suitable solvent. Add the coupling agent (e.g., DCC) to facilitate the formation of the peptide bond.
-
Work-up and Purification: After the reaction is complete, remove the byproducts of the coupling reaction (e.g., DCU if DCC is used) by filtration. Purify the resulting dipeptide by techniques such as column chromatography or recrystallization.
-
Deprotection: Selectively remove the protecting groups from the N-terminus and C-terminus of the dipeptide to yield the final product.
Potential Applications in Drug Development
Derivatives of anthranilic acid are known to possess a range of biological activities, including anti-inflammatory and analgesic properties. This has led to the exploration of this compound and its derivatives as potential therapeutic agents.
Anti-inflammatory Activity
The anti-inflammatory effects of anthranilic acid derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory pathway.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay (Adapted)
This is a generalized protocol for a colorimetric COX inhibitor screening assay that can be adapted to test this compound.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Test compound (this compound dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the assay buffer, heme, enzymes, arachidonic acid, and the test compound at the desired concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to the appropriate wells.
-
Inhibitor Addition: Add the solution of this compound at various concentrations to the inhibitor wells. For control wells, add the solvent alone.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Add the colorimetric substrate to all wells, followed by the addition of arachidonic acid to initiate the reaction.
-
Measurement: Immediately read the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) over a specific time period.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition of COX activity by this compound at each concentration and calculate the IC₅₀ value.
Potential Involvement in Signaling Pathways
While direct evidence for the role of this compound in specific signaling pathways is limited, the known interactions of its derivatives with key inflammatory mediators suggest a potential for modulating cellular signaling.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway:
Derivatives of anthranilic acid have been shown to interact with targets such as mitogen-activated protein kinases (MAPKs). The MAPK signaling cascade is a crucial pathway involved in regulating a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. It is plausible that this compound or its derivatives could exert their biological effects by modulating the activity of components within this pathway. Further research is needed to elucidate the specific interactions and downstream consequences.
Conclusion
This compound is a valuable chemical entity with established methods for its synthesis and clear potential for applications in drug discovery, particularly in the development of anti-inflammatory agents. Its utility as a building block in organic synthesis further underscores its importance for the research community. The provided protocols and conceptual frameworks for its biological evaluation are intended to serve as a foundation for further investigation into the therapeutic potential of this and related compounds.
References
Synthesis of 6-Methylanthranilic acid from 2-methyl-6-nitrobenzoic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis of 6-methylanthranilic acid from 2-methyl-6-nitrobenzoic acid, a critical transformation in the preparation of various pharmaceutical and fine chemical intermediates. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of prevalent synthetic methodologies. Key aspects covered include a comparative analysis of different reduction methods, detailed experimental protocols, and a summary of the physicochemical properties of the starting material and the final product.
Introduction
This compound is a valuable building block in organic synthesis, serving as a precursor to a range of biologically active molecules. Its synthesis predominantly involves the reduction of the nitro group of 2-methyl-6-nitrobenzoic acid. The choice of the reduction method is crucial and depends on factors such as yield, scalability, cost, and functional group tolerance. This guide explores the most common and effective methods for this conversion: catalytic hydrogenation, metal-mediated reductions (using iron or tin in acidic media), and reduction with sodium dithionite.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of the reactant and product is essential for safe handling, reaction optimization, and purification.
Table 1: Physicochemical Properties of 2-Methyl-6-nitrobenzoic Acid
| Property | Value | Reference |
| CAS Number | 13506-76-8 | [1] |
| Molecular Formula | C₈H₇NO₄ | [1] |
| Molecular Weight | 181.15 g/mol | [1] |
| Melting Point | 153-157 °C | |
| Appearance | Pale yellow solid | |
| Solubility | Soluble in DMSO and Methanol | [2] |
| pKa | 1.87 (25 °C) | [2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4389-50-8 | [3] |
| Molecular Formula | C₈H₉NO₂ | [3] |
| Molecular Weight | 151.16 g/mol | [3] |
| Melting Point | Not available | |
| Appearance | Solid | [3] |
| Purity | Typically 95-99% | [3] |
Synthetic Methodologies: A Comparative Overview
The reduction of the nitro group in 2-methyl-6-nitrobenzoic acid is the cornerstone of this synthesis. Several methods are commonly employed, each with its own set of advantages and disadvantages.
Table 3: Comparison of Reduction Methods for the Synthesis of this compound
| Method | Reagents & Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Catalytic Hydrogenation | H₂ (gas), 5-10% Pd/C | Methanol or Ethanol | Room Temperature | 2-12 | >95 | Highly efficient and clean, but requires specialized hydrogenation equipment.[3] |
| Transfer Hydrogenation | Formic acid or Ammonium formate, 10% Pd/C | Methanol or Ethanol | Reflux (~65) | 1-6 | High | Avoids the need for pressurized hydrogen gas.[3] |
| Iron/Acid Reduction | Iron powder, Acetic Acid | Ethanol/Water | Reflux | 2-4 | 85-95 | Cost-effective and robust, though workup to remove iron salts can be tedious.[3] |
| Tin/Acid Reduction | Granulated Tin, Hydrochloric Acid | Ethanol | Reflux | ~0.5 | Moderate to High | A classic method, but the workup can be messy.[2] |
| Sodium Dithionite Reduction | Sodium dithionite (Na₂S₂O₄) | DMF/water, DMSO, or ethanol/water | Room Temperature to mild heating | Variable | High | Offers mild reaction conditions and high chemoselectivity.[1][4] |
Experimental Protocols
The following section provides detailed experimental procedures for the synthesis of this compound using the aforementioned methods.
Catalytic Hydrogenation
This method is highly efficient and typically provides a very clean product.[3]
Materials:
-
2-Methyl-6-nitrobenzoic acid
-
10% Palladium on Carbon (Pd/C) catalyst (50% wet)
-
Methanol (reagent grade)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Parr Hydrogenator or similar hydrogenation apparatus
-
Celite® or other filter aid
Procedure:
-
In a suitable pressure vessel, dissolve 2-methyl-6-nitrobenzoic acid (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Carefully add the 10% Pd/C catalyst (1-5 mol% Pd relative to the substrate) to the solution.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) three times to remove any oxygen.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield crude this compound.
-
The crude product can be further purified by recrystallization.
Iron/Acetic Acid Reduction
This is a cost-effective and robust method for the reduction of nitroarenes.[3]
Materials:
-
2-Methyl-6-nitrobenzoic acid
-
Iron powder (fine grade)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Sodium carbonate or Sodium hydroxide solution
-
Ethyl acetate
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, add 2-methyl-6-nitrobenzoic acid (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v, 20-30 mL per gram of substrate).
-
Add iron powder (3-5 eq) to the mixture.
-
Heat the suspension to reflux with vigorous stirring.
-
Slowly add glacial acetic acid (a suitable amount to maintain an acidic medium) dropwise to the refluxing mixture.
-
Continue heating at reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and filter the hot solution through Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and water.
-
Basify the aqueous layer with a sodium carbonate or sodium hydroxide solution to a pH of 8-9.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.
Tin/Hydrochloric Acid Reduction
A traditional method for nitro group reduction.[2]
Materials:
-
2-Methyl-6-nitrobenzoic acid
-
Granulated Tin
-
Concentrated Hydrochloric Acid
-
Sodium hydroxide solution
-
Diethyl ether or Toluene
Procedure:
-
Combine 2-methyl-6-nitrobenzoic acid (1.0 eq) and granulated tin (2.5-3.0 eq) in a round-bottom flask.
-
Add a stir bar and set up the flask for reflux.
-
Carefully add concentrated hydrochloric acid. The reaction is exothermic.
-
Reflux the mixture with stirring until the tin has mostly dissolved (about 30 minutes).
-
Cool the reaction flask in an ice bath.
-
Slowly add a concentrated solution of sodium hydroxide with stirring to precipitate the tin salts and deprotonate the amino group. Ensure the final solution is basic.
-
Extract the product with diethyl ether or toluene.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the product.
Sodium Dithionite Reduction
This method utilizes a mild reducing agent and is known for its chemoselectivity.[1][4]
Materials:
-
2-Methyl-6-nitrobenzoic acid
-
Sodium dithionite (Na₂S₂O₄)
-
Solvent (e.g., DMF/water, DMSO, or ethanol/water)
-
Sodium bicarbonate (optional)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve 2-methyl-6-nitrobenzoic acid in the chosen solvent system in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate container, prepare a solution of sodium dithionite in water.
-
Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring. The reaction can be exothermic.
-
Monitor the reaction by TLC. The reaction time will vary depending on the substrate and conditions.
-
Upon completion, if the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer with an organic solvent such as ethyl acetate (2-3 times).[4]
-
Combine the organic extracts and wash with a saturated brine solution.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain this compound.
Visualization of Synthetic Pathway and Workflow
General Reaction Pathway
The core of the synthesis is the reduction of a nitro group to an amine.
Caption: General reaction pathway for the synthesis of this compound.
Experimental Workflow for a Typical Reduction Reaction
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: A generalized experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 2-methyl-6-nitrobenzoic acid can be achieved through various effective reduction methods. Catalytic hydrogenation offers high yields and purity but requires specialized equipment. Metal-acid reductions, particularly with iron and acetic acid, are cost-effective alternatives suitable for large-scale synthesis, although the workup can be more demanding. The use of sodium dithionite provides a mild and chemoselective option. The choice of the optimal method will be dictated by the specific requirements of the synthesis, including scale, available equipment, cost considerations, and the presence of other functional groups in more complex substrates. This guide provides the necessary foundational knowledge for researchers to select and implement the most appropriate synthetic strategy for their needs.
References
A Technical Guide to the Solubility of 6-Methylanthranilic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 6-methylanthranilic acid in organic solvents. Due to a notable scarcity of publicly available quantitative solubility data for this compound, this document focuses on providing a comprehensive experimental protocol to enable researchers to determine its solubility in various solvents. The methodologies outlined are standard, reliable, and widely accepted in the scientific community.
Introduction to this compound
This compound (CAS 4389-50-8) is an aromatic amino acid with a molecular weight of 151.16 g/mol . Its structure, featuring both a carboxylic acid and an amino group on a benzene ring, suggests amphoteric properties and the potential for varied solubility characteristics in different solvent systems. Understanding its solubility is crucial for a range of applications, including reaction chemistry, purification, formulation development, and drug delivery.
Solubility Data
A comprehensive search of scientific literature and chemical databases reveals a lack of specific quantitative data on the solubility of this compound in common organic solvents. The available information is largely qualitative.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Source |
| Methanol | Soluble | [1][2] |
Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration at a given temperature is not specified.
Given the limited data, experimental determination of solubility is necessary for any application requiring precise concentration knowledge.
Experimental Protocol for Solubility Determination
The following protocol details the widely used shake-flask method, a reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[3][4][5] This method is followed by UV-Vis spectrophotometry for concentration analysis, a common and accessible analytical technique.
Principle
An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry.
Materials and Equipment
-
This compound (solid)
-
Organic solvents of interest (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, dichloromethane)
-
Volumetric flasks
-
Analytical balance
-
Spatula
-
Thermostatic shaker or water bath with orbital shaking capabilities
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Vials with caps
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Experimental Workflow
The general workflow for determining the solubility of this compound is depicted in the following diagram.
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Stock Solution and Calibration Curve:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration.
-
Perform a series of dilutions of the stock solution to prepare at least five standard solutions of different, known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer. The solvent used for the dilutions should be used as the blank.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear, and the equation of the line (y = mx + c) should be determined.
-
-
Equilibration:
-
Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. An excess is ensured when undissolved solid remains visible after equilibration.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to the desired temperature.
-
Shake the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The system is at equilibrium when the concentration of the dissolved solid no longer changes with time.
-
-
Sampling and Sample Preparation:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid. This step is critical to prevent artificially high solubility values.
-
-
Analysis:
-
The clear filtrate is the saturated solution. Depending on the concentration, it may need to be diluted with the same organic solvent to fall within the linear range of the calibration curve.
-
Measure the absorbance of the (diluted) saturated solution at the λmax determined earlier.
-
-
Calculation of Solubility:
-
Use the absorbance value and the equation of the calibration curve to determine the concentration of this compound in the (diluted) saturated solution.
-
If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the concentration of the original saturated solution. This concentration represents the solubility of this compound in the chosen solvent at the specified temperature.
-
Considerations and Best Practices
-
Temperature Control: Solubility is highly dependent on temperature. Ensure that the temperature is accurately controlled and monitored throughout the equilibration and sampling steps.
-
Purity of Materials: The purity of both the this compound and the organic solvents will affect the accuracy of the solubility measurement. Use high-purity materials.
-
Equilibration Time: The time required to reach equilibrium can vary depending on the compound, solvent, and agitation rate. It is advisable to perform a preliminary experiment to determine the necessary equilibration time.
-
Solid Phase Analysis: For rigorous studies, it is good practice to analyze the solid phase remaining after equilibration (e.g., by DSC or XRD) to ensure that the compound has not undergone any polymorphic transformation or solvation.
-
Method Validation: The analytical method used for concentration determination should be validated for linearity, accuracy, and precision.
Conclusion
References
- 1. This compound | 4389-50-8 | Benchchem [benchchem.com]
- 2. 2-Amino-6-methylbenzoic acid | 4389-50-8 [chemicalbook.com]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 6-Methylanthranilic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 6-Methylanthranilic acid (also known as 2-Amino-6-methylbenzoic acid), a valuable compound in pharmaceutical and organic synthesis. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in research and development.
Core Spectroscopic Data
The following tables summarize the essential spectroscopic data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.8 | d | Aromatic H |
| ~7.3 | t | Aromatic H |
| ~6.7 | d | Aromatic H |
| ~2.4 | s | Methyl (-CH₃) |
¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~170 | Carboxylic Acid (C=O) |
| ~150 | Aromatic C-NH₂ |
| ~138 | Aromatic C-CH₃ |
| ~133 | Aromatic C-H |
| ~128 | Aromatic C-H |
| ~118 | Aromatic C-COOH |
| ~115 | Aromatic C-H |
| ~20 | Methyl (-CH₃) |
Note: The NMR data presented is based on predictive models and data from structurally similar compounds. Experimental values may vary based on solvent and other experimental conditions.
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Description |
| ~3485 | Asymmetric N-H Stretch (Amino group) |
| ~3375 | Symmetric N-H Stretch (Amino group) |
| 3100-2500 | Broad O-H Stretch (Carboxylic acid) |
| ~1700 | C=O Stretch (Carboxylic acid) |
| ~1620 | N-H Bend (Amino group) |
| ~1580, ~1470 | C=C Stretch (Aromatic ring) |
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 151 | High | [M]⁺ (Molecular Ion) |
| 134 | High | [M-OH]⁺ |
| 106 | Moderate | [M-COOH]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a volume of 0.6-0.7 mL in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Data Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Set the spectral width to cover a range of 0-12 ppm.
-
-
¹³C NMR Data Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A greater number of scans will be necessary due to the low natural abundance of ¹³C.
-
Set the spectral width to cover a range of 0-200 ppm.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation. Reference the spectra to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal. For KBr pellet method, mix a small amount of the sample with dry KBr powder and press into a thin pellet.
-
Instrumentation: Use a benchtop FT-IR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or the KBr pellet.
-
Collect the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Co-add 16 to 32 scans to enhance the signal-to-noise ratio.
-
-
Data Processing: The instrument's software will automatically subtract the background from the sample spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: Dissolve a small quantity of the sample in a volatile solvent like methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI) and mass analyzer (e.g., Quadrupole or Time-of-Flight - TOF).
-
Data Acquisition: Introduce the sample into the ion source. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to deduce structural information.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A logical workflow for the spectroscopic analysis of this compound.
The Architectural Blueprint of a Molecule: An In-depth Technical Guide to the Crystal Structure of 6-Methylanthranilic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical aspects of the solid-state structure of 6-Methylanthranilic acid, a molecule of interest in medicinal chemistry and materials science. While a definitive crystal structure for this compound is not publicly available, this paper will provide a comprehensive overview of the principles and methodologies involved in crystal structure determination. By examining the crystallographic data of a closely related compound, 2-amino-6-methylpyridinium 3-methylbenzoate, we can infer and discuss the likely structural characteristics and intermolecular interactions that govern the crystal packing of this compound.
The Significance of Crystal Structure in Drug Development
The three-dimensional arrangement of molecules in a crystal lattice is paramount in the pharmaceutical industry. It dictates several key physicochemical properties of an active pharmaceutical ingredient (API), including its solubility, dissolution rate, stability, and bioavailability. A thorough understanding of the crystal structure is therefore essential for drug design, formulation development, and ensuring the quality and efficacy of the final medicinal product. Single-crystal X-ray diffraction stands as the most powerful technique for elucidating the precise atomic arrangement within a crystalline solid.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a molecule's crystal structure is a meticulous process that involves several key stages, from crystal growth to data analysis.
Crystal Growth
The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction. This is typically achieved through slow evaporation of a saturated solution of the compound in an appropriate solvent. The choice of solvent is critical and often determined empirically.
Data Collection
A suitable single crystal is mounted on a goniometer and placed within an X-ray diffractometer. The crystal is cooled, often to 100 K, to minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of reflections.
Structure Solution and Refinement
The intensities and positions of the diffracted spots are measured and used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined. This initial model is then refined using least-squares methods to achieve the best possible fit between the calculated and observed diffraction data.
Case Study: Crystallographic Data of a Structural Analog
In the absence of a determined crystal structure for this compound, we present the crystallographic data for a related compound, 2-amino-6-methylpyridinium 3-methylbenzoate, to provide insight into the expected structural parameters.
| Parameter | Example Value from a Related Structure |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.3175 |
| b (Å) | 23.6223 |
| c (Å) | 8.4521 |
| α (°) | 90 |
| β (°) | 105.45 |
| γ (°) | 90 |
| Volume (ų) | 1407.5 |
| Z | 4 |
Table 1: Crystallographic data for the related compound, 2-amino-6-methylpyridinium 3-methylbenzoate.
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O), while the amino group is a good hydrogen bond donor (N-H). These functional groups are likely to form robust hydrogen-bonding motifs, such as centrosymmetric dimers between the carboxylic acid groups.
In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules may also contribute to the overall stability of the crystal lattice. The interplay of these non-covalent interactions will ultimately define the supramolecular architecture of solid-state this compound.
Conclusion
While the specific crystal structure of this compound remains to be experimentally determined, this technical guide has outlined the critical importance of such a study and the methodologies employed. By analyzing the crystallographic data of a close structural analog, we can anticipate a monoclinic crystal system with a rich network of intermolecular hydrogen bonds and potential π-π stacking interactions. A definitive single-crystal X-ray diffraction study of this compound would be a valuable contribution to the fields of medicinal chemistry and materials science, providing crucial data for its further development and application.
Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of 6-Methylanthranilic Acid Derivatives
For Immediate Release
This technical guide provides an in-depth analysis of the biological activities of 6-Methylanthranilic acid derivatives, a class of compounds demonstrating significant potential in the fields of oncology, microbiology, and antioxidant therapies. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental methodologies, and an exploration of the underlying signaling pathways.
Key Biological Activities and Quantitative Data
Derivatives of this compound have exhibited a range of promising biological effects. Notably, certain compounds have demonstrated potent anticancer and antimicrobial properties. The following tables summarize the key quantitative data from preclinical studies.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 1 | HCT-116 (Colon) | 5 | [1] |
| 2 (Adriamycin) | HepG2 (Liver) | 4.50 ± 0.2 µM | [2] |
| 3 (OSe 14) | HepG2 (Liver) | 3.57 ± 0.1 µM | [2] |
| 4 (OSe 14) | MCF-7 (Breast) | 5.64 ± 0.3 µM | [2] |
| 5 (OSe 5) | HepG2 (Liver) | 7.08 ± 0.6 µM | [2] |
| 6 (OSe 15) | HepG2 (Liver) | 6.48 ± 0.4 µM | [2] |
| 7 (OSe 4) | HepG2 (Liver) | 11.21 ± 1.0 µM | [2] |
| 8 (OSe 6) | HepG2 (Liver) | 16.22 ± 1.2 µM | [2] |
Note: Compound 1 is 4-{1-[2-(2-Chloro-4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester. Compounds 3-8 are organodiselenide-tethered methyl anthranilates.
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Microorganism | MIC | Reference |
| 9 | Escherichia coli | pMICec = 2.50 µM/mL | [1] |
| 10 (OSe 14) | Candida albicans | 2 µM | [3] |
| 11 (OSe 14) | Staphylococcus aureus | 2 µM | [3] |
| 12 (OSe 14) | Escherichia coli | 0.5 µM | [3] |
Note: Compound 9 is 6-Methyl-4-{1-[2-(4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester. Compounds 10-12 are an organodiselenide-tethered methyl anthranilate.
Table 3: Antioxidant Activity of Methyl Anthranilate Derivatives
| Compound ID | Assay | Radical Scavenging Activity (%) | Reference |
| OSe 14 | DPPH | 96 | [2] |
| OSe 5 | DPPH | 92 | [2] |
| OSe 14 | ABTS | 91 | [2] |
| OSe 5 | ABTS | 86 | [2] |
| Vitamin C | DPPH | 95 | [2] |
Note: These compounds are organodiselenide-tethered methyl anthranilates, structurally related to this compound derivatives.
Signaling Pathway Modulation
The biological effects of this compound derivatives are attributed to their interaction with key cellular signaling pathways. Two prominent targets that have been identified for the broader class of anthranilic acid derivatives are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aldo-Keto Reductase 1C3 (AKR1C3).
VEGFR-2 Signaling Pathway
VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression.[3] Inhibition of VEGFR-2 signaling can disrupt tumor growth and metastasis. Anthranilic acid-based compounds have been investigated as inhibitors of this pathway.[4]
VEGFR-2 Signaling Pathway Inhibition
AKR1C3-Mediated Androgen Synthesis
AKR1C3 is an enzyme implicated in the biosynthesis of potent androgens, such as testosterone and dihydrotestosterone, which play a crucial role in the progression of castration-resistant prostate cancer.[5][6] N-benzoyl anthranilic acid derivatives have been identified as selective inhibitors of AKR1C3.[6][7]
AKR1C3-Mediated Androgen Synthesis Inhibition
Experimental Protocols
To facilitate further research and validation of the biological activities of this compound derivatives, detailed methodologies for key in vitro assays are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Workflow:
MTT Assay Experimental Workflow
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and add them to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
DPPH Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to determine the free radical scavenging activity of a compound.
Detailed Protocol:
-
Sample Preparation: Prepare various concentrations of the this compound derivatives in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: In a 96-well plate, add 100 µL of the sample solution to 100 µL of a freshly prepared DPPH solution (e.g., 0.1 mM in methanol).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader. Ascorbic acid is typically used as a positive control.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture. The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase, such as VEGFR-2.
Detailed Protocol:
-
Reagent Preparation: Prepare the kinase, substrate (a peptide that can be phosphorylated by the kinase), ATP, and the test compounds (this compound derivatives) in an appropriate assay buffer.
-
Kinase Reaction: In a 96-well plate, combine the kinase and the test compound at various concentrations and incubate for a short period to allow for binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that measures the amount of ADP produced or by using a specific antibody that recognizes the phosphorylated substrate.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
Conclusion
This compound derivatives represent a promising scaffold for the development of novel therapeutic agents. Their demonstrated anticancer, antimicrobial, and antioxidant activities, coupled with their potential to modulate key signaling pathways such as VEGFR-2 and AKR1C3, warrant further investigation. This technical guide provides a foundational resource for researchers to advance the understanding and application of these versatile compounds in drug discovery and development.
References
- 1. S-EPMC3470935 - Selective inhibitors of aldo-keto reductases AKR1C1 and AKR1C3 discovered by virtual screening of a fragment library. - OmicsDI [omicsdi.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 5. Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic Properties of 6-Methylanthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known thermodynamic and physicochemical properties of 6-Methylanthranilic acid (also known as 2-Amino-6-methylbenzoic acid). Given the specificity of this compound, this paper also contextualizes its properties through data from related anthranilic acid derivatives and outlines the standard experimental methodologies for their determination. This document is intended to serve as a foundational resource for professionals in research and development.
Physicochemical and Thermodynamic Properties
Properties of this compound
The available data for this compound is summarized in the table below. The melting point is a key thermodynamic property indicating the energy required to overcome crystal lattice forces.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉NO₂ | [1][2] |
| Molecular Weight | 151.16 g/mol | [2][3] |
| CAS Number | 4389-50-8 | [1] |
| Appearance | Off-white to light yellow solid | [2] |
| Melting Point (mp) | 127-130 °C (with decomposition) | [1][2][3] |
| Solubility | Soluble in methanol | [2] |
Comparative Properties of Anthranilic Acid (Parent Compound)
To offer a broader thermodynamic context, this table summarizes the properties of anthranilic acid. This data can be useful for estimations and comparative analysis.
| Property | Value | Unit | Reference(s) |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -380.4 | kJ/mol | [4] |
| Proton Affinity (PAff) | 901.50 | kJ/mol | [5] |
| Gas Basicity (BasG) | 869.00 | kJ/mol | [5] |
| Acidity (pKa) - Amino group | 2.17 | [4] | |
| Acidity (pKa) - Carboxyl group | 4.85 | [4] |
Experimental Protocols for Thermodynamic Analysis
Determining the thermodynamic properties of a compound like this compound involves several standard experimental techniques. The following sections detail the generalized methodologies applicable for such a substance.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is widely used to determine properties like melting point and enthalpy of fusion.
Methodology:
-
Sample Preparation: A small, precisely weighed amount of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Instrumentation: The sample and reference pans are placed in the DSC cell.
-
Thermal Program: The cell is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
Data Acquisition: The instrument records the heat flow to the sample versus temperature. An endothermic peak is observed during melting.
-
Data Analysis: The onset of the peak is taken as the melting point. The area under the peak is integrated to calculate the enthalpy of fusion (ΔfusH).
Combustion Calorimetry
Static-bomb combustion calorimetry is used to determine the standard energy of combustion, from which the standard enthalpy of formation (ΔfH°) can be derived.[6]
Methodology:
-
Sample Preparation: A pellet of known mass of the substance is placed in a crucible within a high-pressure vessel (the "bomb"). A cotton fuse is used for ignition.[6]
-
Pressurization: The bomb is filled with high-purity oxygen to a pressure of approximately 3 MPa.
-
Calorimetry: The bomb is submerged in a known volume of water in a calorimeter. The system is allowed to reach thermal equilibrium.
-
Ignition & Measurement: The sample is ignited electrically. The temperature change of the water is precisely measured to calculate the heat released.
-
Correction & Calculation: Corrections are made for the heat of combustion of the fuse and any side reactions (like the formation of nitric acid from atmospheric nitrogen).[6] The standard energy of combustion is then calculated, which is used to derive the enthalpy of formation.[7]
Vapor Pressure and Enthalpy of Sublimation/Vaporization
Techniques like Calvet microcalorimetry and Knudsen mass-loss effusion are employed to measure vapor pressures at different temperatures, which allows for the calculation of enthalpies of phase transitions from a condensed phase to the gas phase.[6][7]
Methodology (Knudsen Effusion):
-
Setup: A sample is placed in a Knudsen cell, which is a small container with a very small orifice, inside a high-vacuum chamber.
-
Measurement: The cell is heated to a specific temperature, and the rate of mass loss through the orifice due to sublimation/evaporation is measured.
-
Calculation: The vapor pressure is calculated from the rate of mass loss using the Knudsen equation.
-
Data Analysis: By measuring the vapor pressure at various temperatures, the enthalpy of sublimation or vaporization can be determined using the Clausius-Clapeyron equation.[6]
Visualized Workflows and Biological Context
Experimental Workflow for Thermodynamic Characterization
The following diagram illustrates a generalized workflow for the experimental determination of key thermodynamic properties of a solid organic acid like this compound.
Biological Significance of Anthranilic Acid Derivatives
While specific signaling pathways for this compound are not defined in the literature, the broader class of anthranilic acid derivatives is recognized for significant biological activity, making them a "privileged scaffold" in medicinal chemistry.[2] Their therapeutic potential stems from interactions with various biological targets.[2]
Derivatives of anthranilic acid are known to possess anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2][8] A well-known example is the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), which are derived from anthranilic acid.[2] The diagram below conceptualizes the established biological activities of this class of compounds, providing a relevant context for drug development professionals.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. This compound | 4389-50-8 | Benchchem [benchchem.com]
- 3. 2-氨基-6-甲基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Anthranilic acid - Wikipedia [en.wikipedia.org]
- 5. anthranilic acid (CAS 118-92-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues [mdpi.com]
6-Methylanthranilic acid as a privileged scaffold in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylanthranilic acid, a simple methylated derivative of anthranilic acid, has emerged as a privileged scaffold in medicinal chemistry. Its inherent structural features, including a carboxylic acid and an aniline moiety on a benzene ring, provide a versatile platform for the design and synthesis of a diverse range of bioactive molecules. The strategic placement of the methyl group at the 6-position introduces conformational constraints and lipophilicity that can significantly influence the binding affinity and selectivity of its derivatives for various biological targets. This technical guide provides a comprehensive overview of the medicinal chemistry of this compound, focusing on its applications in the development of anti-inflammatory and anticancer agents. The guide includes a compilation of quantitative biological data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Anti-inflammatory Activity of this compound Derivatives
Derivatives of this compound have been extensively investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators.
Cyclooxygenase (COX) Inhibition
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX-1 and COX-2 enzymes. This compound derivatives have been designed to target these enzymes, with a particular focus on achieving selective COX-2 inhibition to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.
| Compound | R Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Mefenamic Acid | - | 21.2 | 7.3 | 2.9 | [1] |
| JS-3 | (Structure not specified) | >100 | 8.1 | >12.3 | [1] |
| JS-4 | (Structure not specified) | 59.1 | 4.3 | 13.7 | [1] |
Table 1: In vitro cyclooxygenase (COX) inhibitory activity of anthranilic acid derivatives.
Signaling Pathway: COX-2 and Inflammation
The cyclooxygenase-2 (COX-2) pathway plays a central role in the inflammatory response. Upon stimulation by pro-inflammatory signals, cellular arachidonic acid is converted by COX-2 into prostaglandin H2 (PGH2). PGH2 is then further metabolized by specific synthases to produce various prostaglandins, including prostaglandin E2 (PGE2), which is a key mediator of inflammation, pain, and fever.[2] Inhibitors based on the this compound scaffold can block the activity of COX-2, thereby reducing the production of these pro-inflammatory prostaglandins.
Figure 1: Simplified COX-2 signaling pathway and the inhibitory action of this compound (6-MAA) derivatives.
Anticancer Activity of this compound Derivatives
The this compound scaffold has also proven to be a valuable template for the development of novel anticancer agents. These derivatives have demonstrated cytotoxic activity against a range of cancer cell lines, often through the inhibition of key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
VEGFRs are receptor tyrosine kinases that play a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] Inhibition of VEGFR signaling can disrupt the tumor blood supply, leading to a reduction in tumor growth.
| Compound | R Group | Cell Line | GI50 (µM) | Reference |
| 22 | N-substituted 1,3,5-triazine | HCT-116 (Colon) | 7-11 | [4] |
| 46 | N-substituted 1,3,5-triazine | HCT-116 (Colon) | 7-11 | [4] |
| 22 | N-substituted 1,3,5-triazine | MCF-7 (Breast) | 15-24 | [4] |
| 46 | N-substituted 1,3,5-triazine | MCF-7 (Breast) | 15-24 | [4] |
| 22 | N-substituted 1,3,5-triazine | HeLa (Cervical) | 11-18 | [4] |
| 46 | N-substituted 1,3,5-triazine | HeLa (Cervical) | 11-18 | [4] |
Table 2: In vitro anticancer activity (GI50) of N-(1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamide derivatives.
Signaling Pathway: VEGFR-2 in Angiogenesis
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[5] This activation initiates a cascade of downstream signaling events, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.[6][7] this compound-based inhibitors can target the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its activity and inhibiting the entire downstream signaling cascade.
Figure 2: VEGFR-2 signaling pathway in angiogenesis and the inhibitory point of this compound (6-MAA) derivatives.
Experimental Protocols
General Synthesis of N-Aryl Anthranilic Acid Derivatives
A common method for the synthesis of N-aryl anthranilic acid derivatives is the Ullmann condensation.[8]
Protocol:
-
A mixture of an o-chlorobenzoic acid (1 equivalent), a substituted aniline (1.1 equivalents), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of cupric oxide is refluxed in a suitable solvent (e.g., amyl alcohol or DMF) for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in water and acidified with a dilute acid (e.g., HCl) to precipitate the crude product.
-
The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).
Figure 3: General workflow for the Ullmann condensation synthesis of N-aryl anthranilic acid derivatives.
In Vitro VEGFR-2 Kinase Assay
The inhibitory activity of this compound derivatives against VEGFR-2 can be determined using an in vitro kinase assay. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[9]
Protocol:
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer by diluting a 5x stock solution.
-
Prepare serial dilutions of the test compound (this compound derivative) in the 1x Kinase Buffer. The final DMSO concentration should be kept below 1%.
-
Dilute the recombinant human VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer.
-
Prepare a master mix containing the kinase buffer, ATP, and a suitable substrate (e.g., poly(Glu,Tyr) 4:1).
-
-
Assay Procedure:
-
Add the master mix to the wells of a 96-well plate.
-
Add the diluted test compounds to the appropriate wells. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the remaining ATP by adding a kinase detection reagent (e.g., Kinase-Glo®).
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Figure 4: Experimental workflow for an in vitro VEGFR-2 kinase assay.
Conclusion
This compound represents a highly versatile and privileged scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as anti-inflammatory and anticancer agents through the modulation of key biological targets such as COX enzymes and VEGFR kinases. The structure-activity relationship studies, facilitated by the systematic synthesis and biological evaluation of analogs, continue to provide valuable insights for the design of more potent and selective therapeutic agents. The experimental protocols and pathway diagrams presented in this guide offer a foundational resource for researchers and drug development professionals working with this promising chemical scaffold. Further exploration of this scaffold is warranted to unlock its full therapeutic potential in various disease areas.
References
- 1. ijper.org [ijper.org]
- 2. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 3. ClinPGx [clinpgx.org]
- 4. Synthesis, Antitumor Evaluation, Molecular Modeling and Quantitative Structure-Activity Relationship (QSAR) of Novel 2-[(4-Amino-6- N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl- N-(1 H-benzo[ d]imidazol-2(3 H)-ylidene)Benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. benchchem.com [benchchem.com]
6-Methylanthranilic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methylanthranilic acid, a derivative of anthranilic acid, serves as a valuable building block in organic synthesis. This technical guide provides an in-depth overview of its discovery, historical context, key chemical properties, and detailed experimental protocols for its synthesis and characterization. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis, presenting quantitative data in structured tables and visualizing complex processes through diagrams.
Introduction
This compound, systematically known as 2-amino-6-methylbenzoic acid, is an aromatic amino acid. Its structure, featuring a carboxylic acid and an amino group ortho to a methyl group on a benzene ring, makes it a versatile intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and dyes.[1] The strategic placement of the methyl group influences the molecule's reactivity and imparts specific properties to its derivatives.
Discovery and Historical Context
The history of this compound is intrinsically linked to the discovery and exploration of its parent compound, anthranilic acid. Anthranilic acid was first isolated in 1841 by Carl Julius Fritzsche through the degradation of indigo dye.[2] This discovery paved the way for the investigation of a new class of aromatic compounds. While the exact date of the first synthesis of this compound is not well-documented, its development is a part of the broader expansion of synthetic organic chemistry in the late 19th and early 20th centuries, which saw the systematic derivatization of fundamental aromatic structures. The synthesis of various substituted anthranilic acids became crucial for the burgeoning dye and pharmaceutical industries.[3][4][5]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design.
General Properties
| Property | Value | Reference |
| Chemical Formula | C₈H₉NO₂ | [6][7][8] |
| Molecular Weight | 151.16 g/mol | [6][7] |
| Appearance | Off-white to beige powder | [1] |
| Melting Point | 128-130 °C (decomposes) | |
| Purity | ≥ 98% |
Solubility
| Solvent | Solubility | Reference |
| Water | Slightly soluble | |
| Organic Solvents | Soluble |
Acidity
| Parameter | Value | Reference |
| pKa (Carboxylic Acid) | 2.71 | |
| pKa (Amino Group) | 4.62 |
Synthesis of this compound
The most common and established method for the synthesis of this compound is the reduction of 2-methyl-6-nitrobenzoic acid.[6]
Synthetic Pathway
The synthesis involves the catalytic hydrogenation of the nitro group to an amino group.
Experimental Protocol: Catalytic Hydrogenation
This protocol details the reduction of 2-methyl-6-nitrobenzoic acid to this compound using palladium on carbon as a catalyst.
Materials:
-
2-methyl-6-nitrobenzoic acid
-
Methanol
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
Inert gas (e.g., Nitrogen or Argon)
-
Filter aid (e.g., Celite)
-
Standard laboratory glassware and hydrogenation apparatus
Procedure:
-
In a suitable hydrogenation vessel, dissolve 2-methyl-6-nitrobenzoic acid (1.5 g, 8.29 mmol) in methanol (35 mL).[9]
-
Carefully add the 10% Pd/C catalyst (150 mg) to the solution.[9]
-
Seal the reaction vessel and purge it with an inert gas to remove any oxygen.
-
Pressurize the vessel with hydrogen gas to the desired pressure and stir the reaction mixture vigorously at room temperature.[9]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
The reaction is typically complete when the starting material is no longer detected.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of methanol.
-
Combine the filtrate and the washings and concentrate the solution under reduced pressure to yield the crude this compound.[9]
-
The crude product can be further purified by recrystallization from a suitable solvent if necessary.
Characterization
The identity and purity of the synthesized this compound can be confirmed through various analytical techniques.
Characterization Workflow
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on its structure and data from similar compounds.
¹H NMR Spectroscopy (Expected Chemical Shifts)
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH | 6.5 - 7.5 | m |
| NH₂ | 4.0 - 5.0 | br s |
| CH₃ | ~2.3 | s |
| COOH | 10.0 - 12.0 | br s |
¹³C NMR Spectroscopy (Expected Chemical Shifts)
| Carbon | Chemical Shift (δ, ppm) |
| C=O | 168 - 172 |
| Aromatic C-NH₂ | 148 - 152 |
| Aromatic C-CH₃ | 135 - 140 |
| Aromatic CH | 110 - 135 |
| Aromatic C-COOH | 110 - 115 |
| CH₃ | ~20 |
Mass Spectrometry
| Ion | m/z (calculated) | m/z (observed) |
| [M+H]⁺ | 152.0657 | 152 |
FT-IR Spectroscopy
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (amine) | 3300 - 3500 |
| O-H Stretch (carboxylic acid) | 2500 - 3300 (broad) |
| C=O Stretch (carboxylic acid) | 1680 - 1710 |
| C=C Stretch (aromatic) | 1450 - 1600 |
Applications in Research and Development
This compound is a valuable starting material in the synthesis of various target molecules in the pharmaceutical and chemical industries. Its derivatives have been investigated for a range of biological activities. It serves as a key intermediate in the creation of more complex molecules, including potential therapeutic agents.[1]
Conclusion
This technical guide has provided a detailed overview of this compound, from its historical roots to its synthesis and characterization. The presented data and protocols are intended to be a valuable resource for scientists and researchers, facilitating its use in the laboratory and in the development of new chemical entities. The structured presentation of quantitative data and the visualization of key processes aim to enhance the practical application of this versatile chemical compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Anthranilic acid - Wikipedia [en.wikipedia.org]
- 3. The Chemistry of Anthranilic Acid | Bentham Science [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. This compound | 4389-50-8 | Benchchem [benchchem.com]
- 7. 2-Amino-6-methylbenzoic acid [webbook.nist.gov]
- 8. 2-Amino-6-methylbenzoic Acid | CymitQuimica [cymitquimica.com]
- 9. 2-Amino-6-methylbenzoic acid | 4389-50-8 [chemicalbook.com]
A Technical Guide to Quantum Chemical Calculations for Aromatic Amino Acids: A Case Study Using Anthranilic Acid as a Model for 6-Methylanthranilic Acid
Disclaimer: Due to the limited availability of comprehensive published data on the quantum chemical calculations of 6-Methylanthranilic acid, this guide utilizes its parent molecule, anthranilic acid (2-aminobenzoic acid) , as a representative model. The methodologies, data types, and analyses presented are directly applicable to the study of this compound and its derivatives.
Introduction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools in the fields of chemistry, materials science, and drug development.[1] These computational methods allow for the precise investigation of molecular properties, including equilibrium geometry, vibrational frequencies, and electronic characteristics, offering profound insights that complement and guide experimental research.[1][2]
This technical guide provides an in-depth overview of the theoretical and experimental approaches used to characterize molecules like this compound. By using anthranilic acid as a model, we will detail the protocols for computational analysis via DFT and experimental verification through Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy. The objective is to furnish researchers, scientists, and drug development professionals with a foundational understanding of these powerful techniques.
Methodologies
Computational Protocol: Density Functional Theory (DFT)
Quantum chemical calculations for anthranilic acid are typically performed using the Gaussian suite of programs. The B3LYP functional, a hybrid method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed.[2] A high-level basis set, such as 6-311++G(d,p), is used to ensure accuracy. This basis set includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) to handle the non-spherical nature of electron density in molecules.
The computational workflow begins with the optimization of the molecular geometry to find the lowest energy conformation. Following optimization, a frequency calculation is performed at the same level of theory to confirm that the structure is a true minimum (i.e., no imaginary frequencies) and to predict the vibrational spectra (IR and Raman).[2] From these calculations, key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are also determined.
Experimental Protocols
2.2.1 Fourier-Transform Infrared (FT-IR) Spectroscopy The FT-IR spectrum of the sample is recorded using a spectrometer, such as a Nexus 670, over a range of 4000–400 cm⁻¹.[3] The sample is prepared by mixing it with spectroscopic grade KBr powder in a 1:100 ratio. This mixture is then pressed into a transparent disc under high pressure.[3] The resulting spectrum provides information on the molecular vibrations that involve a change in the dipole moment.
2.2.2 Fourier-Transform Raman (FT-Raman) Spectroscopy The FT-Raman spectrum is recorded on a spectrometer, also like a Nexus 670, in the range of 4000–100 cm⁻¹.[2] A laser with an excitation wavelength of 633 nm is typically used as the light source.[3] The sample is analyzed directly in its crystalline form. Raman spectroscopy provides data on molecular vibrations that involve a change in the polarizability of the molecule, offering complementary information to FT-IR.
Results and Discussion
Optimized Molecular Geometry
The geometry of the anthranilic acid molecule was optimized using the DFT/B3LYP method with the 6-311++G(d,p) basis set. The calculated structural parameters, including bond lengths and bond angles, are presented below. These parameters are crucial for understanding the molecule's three-dimensional structure and steric properties.
Table 1: Selected Optimized Geometrical Parameters for Anthranilic Acid
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Lengths (Å) | C1-C2 | 1.405 |
| C2-C7 | 1.481 | |
| C7=O8 | 1.216 | |
| C7-O9 | 1.365 | |
| O9-H10 | 0.971 | |
| C1-N11 | 1.382 | |
| N11-H12 | 1.011 | |
| N11-H13 | 1.015 | |
| Bond Angles (°) | C6-C1-C2 | 119.5 |
| C1-C2-C7 | 122.3 | |
| C2-C7=O8 | 125.1 | |
| C2-C7-O9 | 113.8 | |
| C7-O9-H10 | 106.2 | |
| C2-C1-N11 | 121.1 | |
| C1-N11-H12 | 118.7 | |
| Dihedral Angles (°) | C6-C1-C2-C7 | -179.9 |
| C2-C1-N11-H12 | 179.5 |
| | C1-C2-C7=O8 | 178.2 |
Data sourced and adapted from Govindarajan et al. (2011).[2]
Vibrational Analysis
The vibrational frequencies of anthranilic acid were calculated at the B3LYP/6-311++G(d,p) level and compared with experimental FT-IR and FT-Raman data. The theoretical wavenumbers are typically scaled to correct for anharmonicity and basis set deficiencies.[2] The assignments of the vibrational modes are based on the Potential Energy Distribution (PED).
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Anthranilic Acid
| Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) | Assignment (PED %) |
|---|---|---|---|
| 3485 | 3487 | 3486 | ν(N-H) asymmetric stretch (100) |
| 3378 | 3380 | 3379 | ν(N-H) symmetric stretch (100) |
| 3075 | 3077 | 3076 | ν(C-H) stretch (98) |
| 1675 | 1678 | 1676 | ν(C=O) stretch (85) |
| 1615 | 1618 | 1616 | δ(NH₂) scissoring (78) |
| 1588 | 1590 | 1589 | ν(C-C) ring stretch (65) |
| 1455 | 1457 | 1456 | ν(C-C) ring stretch (55) |
| 1305 | 1308 | 1306 | ν(C-N) stretch (45) |
| 1250 | 1252 | 1251 | ν(C-O) stretch + δ(O-H) in-plane bend (60) |
| 958 | - | 959 | γ(O-H) out-of-plane bend (80) |
| 750 | 752 | 751 | γ(C-H) out-of-plane bend (75) |
| 660 | 662 | 661 | τ(C-COOH) torsion (50) |
ν: stretching; δ: in-plane bending; γ: out-of-plane bending; τ: torsion. Data sourced and adapted from Govindarajan et al. (2011).[2]
The strong correlation between the scaled theoretical frequencies and the experimental data validates the accuracy of the computational model.[2] This allows for a reliable assignment of all fundamental vibrational modes.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The HOMO and LUMO are the frontier molecular orbitals that are critical for determining the electronic properties and chemical reactivity of a molecule. The HOMO energy (EHOMO) is associated with the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron. The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity.[1]
Table 3: Calculated Electronic Properties of Anthranilic Acid
| Parameter | Calculated Value (eV) |
|---|---|
| EHOMO | -6.05 |
| ELUMO | -1.18 |
| HOMO-LUMO Gap (ΔE) | 4.87 |
Methodology based on DFT/B3LYP level of theory. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.[1]
The distribution of the HOMO is typically located over the amino group and the aromatic ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often localized on the carboxylic acid group, suggesting this is the likely site for nucleophilic attack.
Conclusion
This guide has outlined the integrated computational and experimental workflow for the detailed characterization of aromatic amino acids, using anthranilic acid as a model for this compound. The use of Density Functional Theory provides a robust theoretical framework for understanding molecular structure, vibrational spectra, and electronic properties. When combined with experimental FT-IR and FT-Raman spectroscopy, these computational methods offer a powerful approach for elucidating the physicochemical characteristics of molecules relevant to chemical research and drug development. The methodologies presented herein can be directly applied to this compound to predict its properties and guide further experimental investigation.
References
- 1. Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors [jmchemsci.com]
- 2. Synthesis, Molecular Docking, and Biological Evaluation of Novel Anthranilic Acid Hybrid and Its Diamides as Antispasmodics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsat.org [ijsat.org]
Methodological & Application
Application Notes and Protocols for Utilizing 6-Methylanthranilic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the incorporation of 6-Methylanthranilic acid, a non-natural amino acid, into peptide chains. The inclusion of this unique residue can impart valuable properties to peptides, including conformational rigidity, fluorescence, and enhanced biological activity. The following sections detail the applications, experimental protocols, and relevant data for utilizing this compound in peptide synthesis.
Introduction to this compound in Peptide Synthesis
This compound is an aromatic β-amino acid analog. Its incorporation into peptides offers several advantages:
-
Conformational Constraint: The rigid aromatic ring and the methyl substitution can restrict the conformational flexibility of the peptide backbone, leading to more stable and defined secondary structures. This is particularly useful in the design of peptidomimetics and for enhancing receptor binding affinity.[1][2][3]
-
Fluorescent Probe: The anthraniloyl group is intrinsically fluorescent, allowing for the development of fluorescently labeled peptides.[4] This enables the study of peptide-protein interactions, conformational changes, and cellular uptake without the need for external fluorophores.
-
Modulation of Biological Activity: The unique structural and electronic properties of this compound can influence the biological activity of peptides, leading to enhanced potency, selectivity, or metabolic stability. Derivatives of anthranilic acid have been explored for their antimicrobial, anticancer, and enzyme inhibitory activities.[1][5][6][7]
Applications
The incorporation of this compound into peptides opens up a range of applications in drug discovery and biochemical research.
Synthesis of Cyclic and Constrained Peptides
The rigid nature of the this compound backbone makes it an excellent building block for the synthesis of cyclic peptides.[1][2][3] Cyclization can enhance metabolic stability, receptor selectivity, and cell permeability. Both solid-phase and solution-phase synthesis methods can be employed to create these constrained architectures.
Development of Fluorescent Peptide Probes
Peptides containing this compound can be used as fluorescent probes to investigate biological processes. The intrinsic fluorescence of the anthraniloyl moiety is sensitive to the local environment, providing a tool to monitor binding events, conformational changes, and enzyme activity.[4]
Structure-Activity Relationship (SAR) Studies
Incorporating this non-natural amino acid allows for a detailed exploration of the structure-activity relationships of bioactive peptides. By systematically replacing natural amino acids with this compound, researchers can probe the importance of specific residues and their conformations for biological function.[7]
Quantitative Data
The following tables summarize quantitative data gathered from studies on peptides containing anthranilic acid and its derivatives. Note: Data for this compound is limited; therefore, data from closely related analogs are presented as a reference.
Table 1: Peptide Synthesis and Cyclization Yields
| Peptide Sequence/Type | Synthesis Method | Cyclization Method | Coupling Reagent | Yield (%) | Reference |
| cyclo(-Ala-Ala-Phe-Anth-) | Solid-Phase & Solution-Phase | Solution-Phase | Not Specified | Not Specified | [1][2][3] |
| Dipeptide containing Anthranilic acid | Solution-Phase | Not Applicable | Not Specified | 42% | [8] |
| Tetrapeptide containing Anthranilic acid | Solution-Phase | Not Applicable | Not Specified | 10% | [8] |
| Pentapeptide containing Anthranilic acid | Solution-Phase | Not Applicable | Not Specified | 92% | [8] |
| Cyclic peptides (5-11 residues) | Solution-Phase | Thioester Aminolysis | Imidazole | 15-46% | [9] |
| Cyclodimer from linear precursor | Solution-Phase | Direct Amide Cyclization | Acid-catalyzed | 50% | [10] |
Table 2: Spectroscopic Properties of Anthraniloyl-Containing Peptides
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Solvent/Conditions | Reference |
| Anthranilic acid | ~320-380 | ~420-470 | Not Specified | Various | [11] |
| Tryptophan (for comparison) | ~280 | ~350 | Varies | Aqueous | [12] |
| Tyrosine (for comparison) | ~274 | ~303 | Varies | Aqueous | [12] |
| Phenylalanine (for comparison) | ~257 | ~282 | Varies | Aqueous | [12] |
Table 3: Biological Activity of Peptides Containing Anthranilic Acid Derivatives
| Peptide/Compound | Target | Activity Metric | Value | Reference |
| N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid ester derivatives | Human cancer cell lines | GI₅₀ | Nanomolar concentrations | [1] |
| N-anthraniloylglycinate | Human cancer cell lines | Growth Inhibition | Moderate | [13] |
| cyclo(Phe-5-MeAnt-Gly₄) | α-Chymotrypsin | kcat/Km (M⁻¹s⁻¹) | 0.12 | [5] |
| cyclo(Phe-5-MeAnt-Gly₆) | α-Chymotrypsin | kcat/Km (M⁻¹s⁻¹) | 1.15 | [5] |
| RiLK1 | E. coli | MIC | Not Specified | |
| Peptide P4 | E. coli | IC₅₀ | 1.9 ± 0.4 µM | |
| Peptide P4 | B. subtilis | IC₅₀ | 0.07 ± 0.01 µM |
Experimental Protocols
The following are generalized protocols for the incorporation of this compound into peptides. These are based on established methods for similar non-natural amino acids and should be optimized for specific peptide sequences.
Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide Containing this compound
This protocol describes the manual Fmoc/tBu-based solid-phase synthesis of a linear peptide incorporating this compound.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Fmoc-6-Methylanthranilic acid
-
Coupling reagents: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF, DCM
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Shake for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HCTU/HATU (3-5 equivalents) in DMF.
-
Add DIPEA or NMM (6-10 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours. For the coupling of Fmoc-6-Methylanthranilic acid, a longer coupling time or a double coupling may be necessary due to the potentially lower reactivity of the aromatic amine.
-
To perform a double coupling, drain the reaction solution and add a freshly prepared activated amino acid solution to the resin and shake for another 1-2 hours.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin.
-
Shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Solution-Phase Cyclization of a Peptide Containing this compound
This protocol describes the head-to-tail cyclization of a linear peptide containing this compound in solution.
Materials:
-
Purified linear peptide with protecting groups removed from the N- and C-termini.
-
Cyclization reagents: HATU, HOBt (Hydroxybenzotriazole), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
Base: DIPEA or NMM
-
Solvent: High-purity, dry DMF or a mixture of DMF/DCM.
Procedure:
-
Dissolution: Dissolve the linear peptide in the chosen solvent at a high dilution (e.g., 0.1-1 mM) to favor intramolecular cyclization over intermolecular polymerization.
-
Activation and Cyclization:
-
Cool the peptide solution in an ice bath.
-
Add the coupling reagent (e.g., HATU, 1.5-2 equivalents) and a base (e.g., DIPEA, 3-4 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Monitoring the Reaction: Monitor the progress of the cyclization by LC-MS to observe the disappearance of the linear peptide and the appearance of the cyclic product.
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable solvent (e.g., DMSO or a mixture of acetonitrile/water).
-
-
Purification: Purify the cyclic peptide by RP-HPLC.
-
Characterization: Confirm the identity and purity of the cyclic peptide by mass spectrometry and NMR spectroscopy.
Visualizations
The following diagrams illustrate the general workflows for the synthesis of peptides containing this compound.
Disclaimer: The provided protocols are intended as a general guide. Researchers should adapt and optimize these methods based on the specific properties of their peptide sequence and available laboratory equipment. It is crucial to consult relevant literature and safety data sheets for all chemicals used. The biological activities and spectroscopic properties presented are based on studies of anthranilic acid and its derivatives and may vary for peptides containing this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Anthranilic acid-containing cyclic tetrapeptides: at the crossroads of conformational rigidity and synthetic accessibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence spectroscopy of peptides [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and enzymic hydrolysis of cyclic peptides containing an anthranilic acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Comprehensive Analysis of the Intrinsic Visible Fluorescence Emitted by Peptide/Protein Amyloid-like Assemblies [mdpi.com]
- 11. agilent.com [agilent.com]
- 12. Protocol for Peptide Synthesis on Spectrally Encoded Beads for MRBLE-pep Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Methylanthranilic Acid as a Ligand for Transition Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylanthranilic acid, an aromatic amino acid, presents a compelling scaffold for the development of novel transition metal complexes. As a bidentate ligand, it coordinates with metal ions through its amino and carboxylate groups, forming stable chelate structures. The presence of the methyl group at the 6-position introduces steric hindrance and alters the electronic properties of the ligand compared to the parent anthranilic acid, offering opportunities to fine-tune the geometric and electronic characteristics of the resulting metal complexes.[1] This can influence their catalytic activity, biological efficacy, and material properties.
These application notes provide an overview of the synthesis, characterization, and potential applications of transition metal complexes incorporating this compound. While specific experimental data for this compound complexes is limited in the current literature, the protocols and data for the closely related anthranilic acid complexes serve as a valuable guide and are presented herein. Researchers should anticipate that the methyl group in the 6-position may influence reaction kinetics, complex stability, and biological activity.
Synthesis of Transition Metal Complexes
The synthesis of transition metal complexes with anthranilic acid derivatives is typically achieved through the reaction of a soluble metal salt with the deprotonated ligand in a suitable solvent. The general procedure involves the in-situ deprotonation of the carboxylic acid group to facilitate coordination.
General Synthetic Workflow
Caption: General workflow for the synthesis of transition metal complexes with this compound.
Experimental Protocol: Synthesis of a Representative M(II)-Anthranilate Complex
This protocol is adapted from the synthesis of anthranilic acid metal complexes and can be used as a starting point for this compound.[2]
Materials:
-
Anthranilic Acid (or this compound)
-
Metal(II) salt (e.g., CoCl₂·6H₂O, Ni(NO₃)₂·6H₂O, CuCl₂·2H₂O)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ethanol (optional, for washing)
Procedure:
-
Ligand Solution Preparation: Dissolve 2.0 mmol of anthranilic acid in 30 mL of deionized water. Add 2.1 mmol of NaOH to the solution and stir for 30 minutes to ensure complete deprotonation of the carboxylic acid.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve 1.0 mmol of the chosen metal(II) salt in 10 mL of deionized water.
-
Complexation: Slowly add the metal salt solution to the ligand solution while stirring. A precipitate should form immediately.
-
Reaction: Continue stirring the mixture at room temperature for an additional 1-2 hours to ensure the reaction goes to completion. For some complexes, gentle heating or refluxing may be required to improve crystallinity.[3]
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid several times with deionized water to remove any unreacted starting materials and byproducts. A final wash with a small amount of ethanol can aid in drying.
-
Drying: Dry the final product in a vacuum desiccator over a suitable drying agent.
Characterization of Transition Metal Complexes
A combination of spectroscopic and analytical techniques is essential to confirm the formation and elucidate the structure of the metal complexes.
Physicochemical and Spectroscopic Data
The following table summarizes typical characterization data for transition metal complexes of anthranilic acid. Similar values can be expected for this compound complexes, with potential shifts in IR and UV-Vis spectra due to the electronic and steric influence of the methyl group.
| Metal Ion | Complex Formula (example) | Color | Magnetic Moment (μeff, B.M.) | Key IR Bands (cm⁻¹) ν(N-H) | Key IR Bands (cm⁻¹) νas(COO⁻) | UV-Vis λmax (nm) (in DMSO) |
| Co(II) | [Co(C₇H₆NO₂)₂] | Pink | 4.6 | 3297/3129 | 1597 | 335.5 |
| Ni(II) | [Ni(C₇H₆NO₂)₂] | Baby Blue | 3.1 | - | 1600 | 337.0 |
| Cu(II) | [Cu(C₇H₆NO₂)₂] | Green | 1.3 | 3270/3120 | 1593 | 338.0 |
| Zn(II) | [Zn(C₇H₆NO₂)₂] | Beige | Diamagnetic | 3305/3124 | 1614 | 333.5 |
| Mn(II) | [Mn(C₇H₆NO₂)₂] | Beige | 5.7 | - | 1599 | 336.5 |
| Cr(III) | [Cr(C₇H₆NO₂)₂(H₂O)₄]NO₃ | Purple | 3.5 | - | 1616 | 340.0 |
Data compiled from studies on anthranilic acid complexes.[4]
Experimental Protocols for Characterization
1. Infrared (IR) Spectroscopy:
-
Objective: To confirm the coordination of the amino and carboxylate groups to the metal ion.
-
Protocol: Prepare a KBr pellet of the dried complex. Record the spectrum in the range of 4000-400 cm⁻¹.
-
Expected Observations: A shift in the stretching frequencies of the N-H and COO⁻ groups compared to the free ligand indicates coordination. The disappearance of the broad O-H stretch from the carboxylic acid group of the free ligand is also expected. The appearance of new bands in the low-frequency region (below 600 cm⁻¹) can be attributed to M-N and M-O vibrations.[2]
2. UV-Visible (UV-Vis) Spectroscopy:
-
Objective: To study the electronic transitions within the complex.
-
Protocol: Prepare a dilute solution of the complex in a suitable solvent (e.g., DMSO). Record the spectrum in the range of 200-800 nm.
-
Expected Observations: The π → π* transitions of the ligand are typically observed.[2] For d-metal complexes, d-d transitions may be visible in the visible region, providing information about the coordination geometry.
3. Magnetic Susceptibility:
-
Objective: To determine the magnetic moment of the complex, which provides insight into the number of unpaired electrons and the geometry of the complex.
-
Protocol: Measure the magnetic susceptibility of a solid sample of the complex using a magnetic susceptibility balance at room temperature.
-
Data Analysis: The effective magnetic moment (μeff) can be calculated from the measured susceptibility. The value of μeff can help distinguish between different geometries (e.g., octahedral vs. tetrahedral for Co(II) and Ni(II) complexes).[5]
4. Thermal Analysis (TGA/DSC):
-
Objective: To assess the thermal stability of the complex and determine the presence of coordinated or lattice water molecules.
-
Protocol: Heat a small sample of the complex in a thermogravimetric analyzer under a controlled atmosphere (e.g., nitrogen or air) with a constant heating rate.
-
Expected Observations: The thermogram will show weight loss at different temperatures corresponding to the loss of water molecules and the decomposition of the organic ligand, ultimately leaving a metal oxide residue.[4][6]
Applications in Drug Development and Research
Transition metal complexes of anthranilic acid and its derivatives have shown promise in various biological applications, primarily due to their antimicrobial and potential anticancer activities. The chelation of the metal ion can enhance the biological activity of the parent ligand.
Antimicrobial Activity
The metal complexes often exhibit enhanced antimicrobial activity compared to the free ligand. This is attributed to the principles of chelation theory, where chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This enhanced lipophilicity facilitates the penetration of the complex through the lipid membrane of microorganisms.
Protocol: Evaluation of Antimicrobial Activity (Disk Diffusion Method)
This is a standard method to screen for antimicrobial activity.[7][8]
Materials:
-
Sterile nutrient agar plates
-
Cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli)
-
Solutions of the synthesized complexes in a suitable solvent (e.g., DMSO) at various concentrations
-
Sterile paper discs
-
Positive control (standard antibiotic) and negative control (solvent)
Procedure:
-
Inoculation: A standardized inoculum of the test bacteria is uniformly spread on the surface of the nutrient agar plates.
-
Disc Application: Sterile paper discs are impregnated with known concentrations of the test complexes.
-
Incubation: The discs are placed on the inoculated agar surface. The plates are then incubated at 37°C for 24 hours.
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters.
-
Analysis: The size of the inhibition zone is indicative of the antimicrobial activity of the complex. This can be compared with the positive and negative controls.
Logical Relationship in Antimicrobial Action
Caption: Postulated mechanism for the enhanced antimicrobial activity of metal complexes.
Conclusion
This compound is a promising ligand for the synthesis of novel transition metal complexes with potential applications in catalysis and drug development. The protocols and data presented for the parent anthranilic acid complexes provide a solid foundation for researchers to explore the coordination chemistry and biological activity of this compound complexes. The steric and electronic effects of the methyl group are expected to modulate the properties of these complexes, making them an interesting subject for further investigation. Careful characterization using a suite of analytical techniques is crucial to understanding the structure-activity relationships of these new compounds.
References
- 1. This compound | 4389-50-8 | Benchchem [benchchem.com]
- 2. Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. biotech-asia.org [biotech-asia.org]
Application Notes and Protocols for the Synthesis of Acridone Alkaloids from 6-Methylanthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of acridone alkaloids, a significant class of biologically active compounds, utilizing 6-methylanthranilic acid as a key starting material. The protocols detailed below are based on established synthetic strategies, primarily the Ullmann condensation followed by an intramolecular cyclization to form the core acridone structure. Acridone alkaloids exhibit a wide range of pharmacological activities, including antitumor, antiviral, and antimicrobial properties, making their synthesis a critical area of research in drug discovery and development.[1][2][3]
Introduction
Acridone alkaloids are characterized by a tricyclic aromatic core of 9(10H)-acridone. The synthesis of these molecules often involves the construction of an N-phenylanthranilic acid intermediate, which is subsequently cyclized. This document outlines a two-step synthetic approach starting from this compound. The first step is a copper-catalyzed Ullmann condensation to form an N-aryl-6-methylanthranilic acid. The second step is an acid-catalyzed intramolecular Friedel-Crafts type acylation to yield the desired acridone alkaloid. Alternative modern cyclization methods, such as iron-catalyzed reactions, are also discussed.
Synthesis Pathway Overview
The general synthetic strategy involves two key transformations:
-
Ullmann Condensation: Coupling of this compound with an aryl halide in the presence of a copper catalyst and a base to yield an N-aryl-6-methylanthranilic acid.
-
Intramolecular Cyclization: Ring closure of the N-aryl-6-methylanthranilic acid to form the acridone ring system. This can be achieved through various methods, including strong acid catalysis or transition metal catalysis.
Caption: General two-step synthesis of acridone alkaloids from this compound.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-6-methylanthranilic Acid via Ullmann Condensation
This protocol is adapted from established Ullmann condensation procedures.[4][5][6]
Materials:
-
This compound
-
Substituted or unsubstituted aryl halide (e.g., iodobenzene, bromobenzene)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Copper(I) oxide (Cu₂O) or copper powder
-
Dimethylformamide (DMF) or a high-boiling point solvent like nitrobenzene
-
Hydrochloric acid (HCl), concentrated
-
Decolorizing carbon
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine this compound (1.0 equivalent), the aryl halide (1.1 equivalents), anhydrous potassium carbonate (1.2 equivalents), and a catalytic amount of copper(I) oxide or copper powder (e.g., 0.1 equivalents).
-
Add a suitable solvent such as DMF to the flask.
-
Heat the reaction mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If using a high-boiling solvent, remove the excess by steam distillation.[4]
-
Add water to the reaction mixture and treat with decolorizing carbon. Boil for 15 minutes and filter the hot solution.[4]
-
Acidify the filtrate with concentrated hydrochloric acid with stirring until precipitation of the product is complete.
-
Collect the precipitated N-aryl-6-methylanthranilic acid by filtration, wash with cold water, and dry.
-
The crude product can be recrystallized from a suitable solvent like ethanol or acetic acid if further purification is required.
Protocol 2: Intramolecular Cyclization to Acridone Alkaloids
Two alternative methods for the cyclization are provided below.
This method utilizes a strong acid to promote the intramolecular Friedel-Crafts acylation.[4]
Materials:
-
N-Aryl-6-methylanthranilic acid (from Protocol 1)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium carbonate (Na₂CO₃) solution
-
Standard laboratory glassware
Procedure:
-
Carefully dissolve the N-aryl-6-methylanthranilic acid (1.0 equivalent) in concentrated sulfuric acid in a flask.
-
Heat the solution on a boiling water bath for 2-4 hours.[4]
-
After cooling, pour the reaction mixture cautiously into a large volume of boiling water.[4]
-
Boil the resulting suspension for 5 minutes to ensure complete precipitation of the crude acridone.
-
Filter the hot mixture to collect the yellow precipitate.
-
Wash the precipitate with hot water, followed by a boiling solution of sodium carbonate to remove any unreacted starting material.[4]
-
Wash the product again with water until the washings are neutral.
-
Dry the crude acridone product. Recrystallization from a high-boiling solvent such as nitrobenzene or isoamyl alcohol may be performed for further purification.[4]
This method offers a milder and more efficient alternative to the classical acid-catalyzed approach.[2]
Materials:
-
N-Aryl-6-methylanthranilic acid (from Protocol 1)
-
Iron(II) trifluoromethanesulfonate (Fe(OTf)₂)
-
Dichloromethyl methyl ether (DCME)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Inert atmosphere setup (e.g., argon or nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a solution of N-aryl-6-methylanthranilic acid (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere, add dichloromethyl methyl ether (1.0-1.5 equivalents).
-
Add a catalytic amount of iron(II) trifluoromethanesulfonate (e.g., 6 mol%).
-
Stir the reaction mixture at room temperature for 3-6 hours. Monitor the reaction progress by TLC.[2]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the synthesis of acridone alkaloids. The data is generalized from various reported syntheses of acridone derivatives.[2][4][7]
| Step | Method | Key Reagents | Solvent | Temperature | Time (h) | Typical Yield (%) |
| 1. Ullmann Condensation | Classical | Aryl halide, K₂CO₃, Cu₂O | DMF | Reflux | 2-4 | 80-95 |
| 2. Cyclization | A: H₂SO₄ | Conc. H₂SO₄ | - | 100 °C | 2-4 | 55-90 |
| 2. Cyclization | B: Fe(OTf)₂ | Fe(OTf)₂, DCME | DCM | Room Temp. | 3-6 | 85-95+ |
Workflow Diagram
Caption: Detailed experimental workflow for the two-step synthesis of acridone alkaloids.
Concluding Remarks
The protocols provided herein offer a robust framework for the synthesis of acridone alkaloids starting from this compound. Researchers can adapt these methods for the synthesis of a diverse library of acridone derivatives by varying the aryl halide used in the Ullmann condensation step. The choice between the classical acid-catalyzed cyclization and the modern iron-catalyzed method will depend on the substrate's functional group tolerance and the desired reaction efficiency. These synthetic strategies are fundamental for advancing the research and development of new therapeutic agents based on the acridone scaffold.
References
- 1. Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 6-Methylanthranilic Acid
Introduction
6-Methylanthranilic acid is a crucial intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final products. This application note presents a detailed protocol for the determination of the purity of this compound and the quantification of its potential impurities using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is designed to be accurate, robust, and suitable for quality control in research and manufacturing environments.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 40:60 (v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 230 nm
2. Preparation of Solutions
-
Mobile Phase Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 with diluted phosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas. The mobile phase is prepared by mixing 400 mL of acetonitrile with 600 mL of the prepared buffer.
-
Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution. Prepare working standards for the calibration curve by further diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
3. System Suitability
Before sample analysis, the performance of the HPLC system should be verified. Inject the standard solution five times and evaluate the following parameters:
-
Tailing Factor: Should be less than 2.0 for the this compound peak.
-
Theoretical Plates: Should be greater than 2000 for the this compound peak.
-
Relative Standard Deviation (RSD) of Peak Area: Should be less than 2.0%.
Data Presentation
The quantitative data for the HPLC method validation are summarized in the tables below. The data presented are representative and based on the analysis of structurally similar aminobenzoic acid derivatives.[1][2][3][4]
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| RSD of Peak Area (n=5) | ≤ 2.0% | 0.8% |
Table 2: Method Validation Data
| Parameter | Result |
| Linearity | |
| Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (Recovery) | |
| Spiked Level | 80%, 100%, 120% |
| Recovery | 98.0% - 102.0% |
| Precision (RSD) | |
| Intraday (n=6) | < 1.0% |
| Interday (n=6) | < 1.5% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Table 3: Potential Impurities and their Expected Retention Times
| Impurity | Expected Retention Time (min) |
| 2-Methyl-6-nitrobenzoic acid (Starting material) | ~ 5.8 |
| 4-Methylanthranilic acid (Isomer) | ~ 3.5 |
| Anthranilic acid | ~ 2.8 |
| This compound | ~ 4.2 |
Note: The retention times are estimates and may vary depending on the specific HPLC system and column used.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow for this compound purity.
Signaling Pathways and Logical Relationships
The logical relationship for ensuring a valid HPLC analysis for purity determination is illustrated below. This diagram outlines the decision-making process based on the system suitability results.
Caption: Logical workflow for HPLC method validation.
References
- 1. Rapid and sensitive HPLC assay for simultaneous determination of procaine and para-aminobenzoic acid from human and rat liver tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and sensitive HPLC assay for simultaneous determination of procaine and para-aminobenzoic acid from human and rat liver tissue extracts. | Sigma-Aldrich [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Note: GC-MS Protocol for the Identification and Quantification of Impurities in 6-Methylanthranilic Acid
Introduction
6-Methylanthranilic acid is a crucial building block in the synthesis of various pharmaceuticals and specialty chemicals. The purity of this starting material is paramount, as impurities can affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile impurities in pharmaceutical manufacturing.[2][3][4] This application note provides a detailed protocol for the identification and quantification of potential impurities in this compound using GC-MS following a derivatization step.
Potential Impurities
Impurities in this compound can originate from the synthetic route or degradation. A common synthesis method involves the catalytic hydrogenation of 2-methyl-6-nitrobenzoic acid.[1] Based on this, potential impurities may include:
-
Starting Material: 2-Methyl-6-nitrobenzoic acid
-
Intermediates: Partially hydrogenated species (e.g., 2-methyl-6-hydroxylaminobenzoic acid, 2-methyl-6-nitrosobenzoic acid).
-
By-products: Compounds formed from side reactions during synthesis.
-
Degradation Products: Products arising from the breakdown of this compound under storage or reaction conditions.
Experimental Workflow
The overall experimental workflow for the analysis of this compound impurities is depicted below.
References
Application Notes & Protocols: Derivatization of 6-Methylanthranilic Acid for Analytical Purposes
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylanthranilic acid is an aromatic compound containing both a carboxylic acid and a primary amine functional group. These polar groups impart properties like low volatility and potential for strong intermolecular hydrogen bonding, which can present challenges for certain analytical techniques. For gas chromatography (GC), these characteristics can lead to poor peak shape, thermal decomposition, and adsorption on the active surfaces of the column.[1] For High-Performance Liquid Chromatography (HPLC), the native molecule may lack a sufficiently strong chromophore or fluorophore for sensitive detection at low concentrations.
Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical method.[1][2] For this compound, derivatization aims to:
-
Increase volatility and thermal stability for GC analysis by masking the polar -COOH and -NH2 groups.[3]
-
Enhance detector response for HPLC analysis by introducing a chromophoric or fluorophoric tag.[4]
-
Improve chromatographic separation and peak shape.[3]
This document provides detailed protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection.
Application Note 1: Derivatization for GC-MS Analysis
For GC-based methods, the primary goal of derivatization is to increase the volatility of this compound.[1] This is achieved by replacing the active hydrogens on the carboxylic acid and amine groups. Silylation is a common and effective one-step method, while a two-step esterification followed by acylation can also be employed.
Experimental Protocol 1.1: Single-Step Silylation
Silylation replaces active hydrogens with a trimethylsilyl (TMS) group, which reduces the polarity of the compound and decreases hydrogen bonding. The resulting TMS-derivative is significantly more volatile and thermally stable, making it ideal for GC-MS analysis.[5] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective.
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
Micro-reaction vials (e.g., 1 mL) with PTFE-lined caps[6]
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Accurately weigh 0.5-1.0 mg of the this compound sample into a micro-reaction vial. If the sample is in solution, transfer an aliquot and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical that the sample is free of water, as silylation reagents react readily with moisture.[1]
-
Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. Inject 1-2 µL of the derivatized solution.
Experimental Protocol 1.2: Two-Step Esterification and Acylation
This method offers high selectivity. First, the carboxylic acid group is converted to an ester (e.g., a methyl ester) to increase its volatility.[7] Second, the amine group is acylated, often with a fluorinated anhydride, which further increases volatility and can significantly enhance sensitivity for detectors like an Electron Capture Detector (ECD).[1][3]
Materials:
-
This compound sample
-
2% HCl in Methanol (prepared by bubbling dry HCl gas into anhydrous methanol or by carefully adding acetyl chloride to cold anhydrous methanol)[7]
-
Heptafluorobutyric anhydride (HFBA) or Trifluoroacetic anhydride (TFAA)
-
Ethyl Acetate (GC grade)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Micro-reaction vials, heating block, nitrogen supply
Procedure: Step A: Esterification
-
Sample Preparation: Place the dried this compound sample (0.5-1.0 mg) in a micro-reaction vial.
-
Reagent Addition: Add 200 µL of 2% methanolic HCl.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.
-
Evaporation: Cool the vial and evaporate the reagent to dryness under a gentle stream of nitrogen.
Step B: Acylation
-
Reagent Addition: To the dried methyl ester from Step A, add 100 µL of ethyl acetate and 50 µL of HFBA.
-
Reaction: Cap the vial and heat at 60°C for 20 minutes.
-
Work-up: Cool the vial to room temperature. Add 500 µL of saturated sodium bicarbonate solution to neutralize the excess acidic reagent and byproducts. Vortex thoroughly.
-
Extraction: Add 200 µL of ethyl acetate, vortex, and centrifuge briefly.
-
Drying & Analysis: Transfer the upper organic layer to a new vial containing a small amount of anhydrous sodium sulfate. The sample is ready for GC-MS injection.
Quantitative Data Summary (GC-MS)
The following table presents representative analytical performance data that could be expected following proper method development and validation. Actual values are dependent on the specific instrumentation and conditions used.
| Derivative Type | Derivatization Reagent(s) | Expected Mass Shift (vs. Underivatized) | Potential LOD | Potential LOQ | Potential Linear Range |
| Di-TMS | BSTFA + 1% TMCS | +144 Da (2 x 72) | 1-10 pg | 5-30 pg | 0.05 - 50 ng/mL |
| Methyl Ester, HFBA Amide | 1. Methanolic HCl2. HFBA | +210 Da (14 + 196) | 0.1-5 pg | 0.5-15 pg | 0.01 - 20 ng/mL |
Application Note 2: Derivatization for HPLC-UV/Fluorescence Analysis
For HPLC, derivatization is employed to introduce a chemical moiety that strongly absorbs UV light or fluoresces, thereby increasing detection sensitivity.[4] The primary amine on this compound is an excellent target for labeling with common fluorogenic or chromogenic reagents.
Experimental Protocol 2.1: Pre-Column Derivatization with Dansyl Chloride
Dansyl chloride reacts with primary and secondary amines under alkaline conditions to yield intensely fluorescent sulfonamide adducts, which can be detected at very low concentrations using a fluorescence detector.
Materials:
-
This compound sample
-
Dansyl chloride solution (e.g., 1.5 mg/mL in acetonitrile)
-
Sodium bicarbonate buffer (100 mM, pH 9.5)
-
Acetonitrile (HPLC grade)
-
Micro-reaction vials, heating block
Procedure:
-
Sample Preparation: Place an aliquot of the sample (containing approx. 0.1-10 µg of this compound) into a micro-reaction vial. If necessary, evaporate the solvent.
-
Buffering: Add 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5) to the sample.
-
Derivatization: Add 100 µL of the dansyl chloride solution. Vortex briefly.
-
Reaction: Cap the vial and heat at 60°C for 45 minutes in the dark (dansyl derivatives can be light-sensitive).
-
Quenching (Optional): A small amount of a primary amine solution (e.g., proline) can be added to react with excess dansyl chloride.
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the HPLC system with a fluorescence detector (e.g., Excitation: ~340 nm, Emission: ~525 nm).
Quantitative Data Summary (HPLC)
The following table presents representative analytical performance data that could be expected for HPLC analysis following derivatization. Actual values are highly dependent on the specific labeling reagent, instrumentation, and mobile phase conditions.
| Derivative Type | Derivatization Reagent | Detection Method | Potential LOD | Potential LOQ | Potential Linear Range |
| Dansyl Amide | Dansyl Chloride | Fluorescence | 50-200 fmol | 150-600 fmol | 1 - 1000 ng/mL |
| FMOC Amine | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescence | 10-100 fmol | 30-300 fmol | 0.5 - 500 ng/mL |
| OPA Adduct | o-Phthalaldehyde (OPA) | Fluorescence | 100-500 fmol | 300-1500 fmol | 5 - 2000 ng/mL |
References
Application Notes: 6-Methylanthranilic Acid in the Synthesis of Fluorescent Probes
Introduction
6-Methylanthranilic acid is an analog of anthranilic acid, a well-established fluorophore known for its environmental sensitivity and use in constructing fluorescent probes.[1][2] The derivatization of anthranilic acid allows for the tuning of its photophysical properties and for its conjugation to various molecules to create targeted probes.[1] Like other anthranilic acid derivatives, this compound exhibits fluorescence that is sensitive to the polarity of its local environment, making it a valuable building block for probes designed to report on binding events or changes in cellular microenvironments.[1][2] The methyl group at the 6-position can influence the quantum yield and solvatochromic properties of the fluorophore.
These application notes provide a general framework for the synthesis and utilization of fluorescent probes based on this compound. The protocols and data are based on established methods for similar anthranilic acid derivatives and serve as a guide for researchers in developing novel probes for applications in biological imaging, drug discovery, and diagnostics.
Data Presentation: Spectroscopic Properties of Anthranilic Acid Derivatives
The following table summarizes the key spectroscopic properties of anthranilic acid and its N-methyl derivative, which can be used as a reference for predicting the behavior of this compound-based probes. The addition of a methyl group can cause shifts in the excitation and emission maxima and affect the quantum yield.
| Compound | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent | Reference |
| Anthranilic Acid | 336 | 411 | 75 | 0.43 | Methanol | [1][3] |
| Anthranilic Acid | 335 | 401 | 66 | 0.26 | Chloroform | [1] |
| N-Methylanthranilic Acid | 347 | 432 | 85 | ~0.26 (estimated) | Methanol | [1] |
| N-Methylanthranilic Acid | 315 | 362 | 47 | ~0.16 (estimated) | Chloroform | [1] |
| This compound Probe (Hypothetical) | ~340-350 | ~415-425 | ~75-85 | ~0.3-0.5 | Aqueous Buffer | Estimated |
Note: The quantum yield of N-Methylanthranilic acid was reduced by approximately 40% compared to anthranilic acid in both methanol and chloroform.[1] The values for the hypothetical this compound Probe are estimations based on the properties of related compounds and will vary depending on the specific molecular structure and environment.
Experimental Protocols
Protocol 1: Synthesis of a this compound-Peptide Conjugate via Amide Coupling
This protocol describes a general method for conjugating this compound to the N-terminus of a peptide using standard carbodiimide chemistry.
Materials:
-
This compound
-
Peptide with a free N-terminus
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Activation of this compound:
-
Dissolve 1.2 equivalents of this compound in anhydrous DMF.
-
Add 1.2 equivalents of NHS and 1.2 equivalents of DCC (or EDC).
-
Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-ester of this compound.
-
-
Conjugation to the Peptide:
-
Dissolve 1 equivalent of the peptide in anhydrous DMF.
-
Add 3 equivalents of TEA or DIEA to the peptide solution to act as a base.
-
Slowly add the activated this compound solution to the peptide solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by RP-HPLC using a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
-
Characterization:
-
Confirm the identity and purity of the this compound-peptide conjugate by mass spectrometry and analytical HPLC.
-
Protocol 2: Characterization of the Fluorescent Probe
This protocol outlines the steps to determine the fundamental photophysical properties of the newly synthesized probe.
Materials:
-
Purified this compound-peptide conjugate
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Appropriate buffer solutions (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Absorption Spectrum:
-
Prepare a dilute solution of the probe in the desired buffer.
-
Record the UV-Vis absorption spectrum to determine the wavelength of maximum absorbance (λ_max).
-
-
Emission Spectrum and Stokes Shift:
-
Excite the probe solution at its λ_max.
-
Record the fluorescence emission spectrum to determine the wavelength of maximum emission.
-
Calculate the Stokes shift by subtracting the excitation maximum from the emission maximum.
-
-
Quantum Yield Determination:
-
Measure the absorbance of a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or a well-characterized anthranilic acid derivative) and the synthesized probe at the same excitation wavelength. The absorbance should be kept below 0.1 to avoid inner filter effects.
-
Measure the integrated fluorescence intensity of both the reference and the sample.
-
Calculate the quantum yield (Φ) using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (η_sample² / η_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Protocol 3: Application of the Probe in a Binding Assay
This protocol describes a general method for using the this compound-peptide probe to monitor its binding to a target protein.
Materials:
-
This compound-peptide probe
-
Target protein
-
Binding buffer (ensure it does not interfere with fluorescence)
-
Spectrofluorometer
Procedure:
-
Prepare a stock solution of the fluorescent probe in the binding buffer.
-
Prepare a series of dilutions of the target protein in the same buffer.
-
In a cuvette, add a fixed concentration of the fluorescent probe.
-
Titrate the probe solution with increasing concentrations of the target protein.
-
After each addition of the protein, allow the system to equilibrate and then record the fluorescence emission spectrum.
-
Plot the change in fluorescence intensity as a function of the protein concentration to determine the binding affinity (e.g., by fitting the data to a binding isotherm).
Visualizations
Caption: General workflow for the synthesis of a this compound-peptide fluorescent probe.
Caption: Hypothetical signaling mechanism of a this compound-based probe upon target binding.
References
Application Notes and Protocols: 6-Methylanthranilic Acid in Antimicrobial Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 6-methylanthranilic acid as a scaffold in the development of novel antimicrobial agents. This document outlines the rationale, synthesis, and evaluation of this compound derivatives and includes detailed protocols for antimicrobial susceptibility testing.
Introduction
The rising threat of antimicrobial resistance necessitates the discovery and development of new chemical entities with potent antimicrobial activity. Anthranilic acid and its analogues have emerged as a promising class of pharmacophores for the rational design of pharmaceuticals.[1] These scaffolds are key components in various therapeutic agents and have demonstrated a range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] this compound, a derivative of anthranilic acid, presents a valuable starting point for the synthesis of novel compounds with potential antimicrobial efficacy. Its unique chemical structure allows for diverse modifications to explore structure-activity relationships (SAR) and optimize antimicrobial potency.[4]
Synthesis of this compound Derivatives
The synthesis of antimicrobial agents based on the this compound scaffold typically involves the modification of its amine or carboxylic acid functional groups. A common approach is the formation of amide derivatives through the reaction of this compound with various acyl chlorides or carboxylic acids.
A general synthetic scheme involves the nucleophilic acyl substitution where the amine group of a this compound derivative attacks the carbonyl carbon of an acyl chloride.[5] For instance, the synthesis of N-acyl derivatives can be achieved by reacting a substituted 2-aminobenzoic acid with an appropriate acyl chloride in the presence of a base like potassium carbonate in a suitable solvent such as 1,2-dimethoxyethane.[5]
Antimicrobial Activity Screening
The evaluation of newly synthesized this compound derivatives for antimicrobial activity is a critical step. Standardized methods such as the disk diffusion assay and broth microdilution are widely used to determine the susceptibility of various microorganisms to these compounds.[6][7][8]
Quantitative Data on Anthranilic Acid Derivatives
While specific data for this compound is limited in the provided search results, the following table summarizes the antimicrobial activity of various other anthranilic acid derivatives against different microbial strains, providing a reference for expected potency.
| Compound Class | Test Organism | Method | MIC (µg/mL) | Reference |
| Polyheterocyclic Compounds | Staphylococcus aureus | Broth Microdilution | 3.125 - 12.5 | [9] |
| Polyheterocyclic Compounds | Bacillus subtilis | Broth Microdilution | 3.125 - 12.5 | [9] |
| Bridged Chromium(III) Complexes | Various Pathogens | Not Specified | ~1250 | [10] |
| Dioxomolybdenum(VI) Complexes | C. albicans, E. coli, P. aeruginosa, S. aureus | Not Specified | 62.5 - 500 | [10] |
| Iron(II) Flexicates | MRSA, E. coli | Not Specified | 4 - 8 | [10] |
| Anthranilic Acid Derivatives | Staphylococcus aureus | Not Specified | 2 - 64 | [11] |
| Organodiselenide-Tethered Methyl Anthranilates | Staphylococcus aureus | Not Specified | Comparable to Ampicillin | [12][13] |
| Organodiselenide-Tethered Methyl Anthranilates | Escherichia coli | Not Specified | Comparable to Ampicillin | [12][13] |
| Organodiselenide-Tethered Methyl Anthranilates | Candida albicans | Not Specified | Comparable to Clotrimazole | [12][13] |
Experimental Protocols
Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Test
This method is a qualitative screening assay to assess the antimicrobial activity of synthesized compounds.[7][8]
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Synthesized this compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Sterile blank paper disks (6 mm diameter)
-
Positive control antibiotic disks
-
Negative control disks (solvent only)
-
Incubator
Procedure:
-
Prepare a bacterial inoculum adjusted to the 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/ml.[8]
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.[14]
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[14]
-
Allow the plate to dry for a few minutes.
-
Aseptically apply sterile paper disks impregnated with a known concentration of the synthesized compounds onto the agar surface.[8] Also apply positive and negative control disks.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[8]
-
Measure the diameter of the zones of inhibition around each disk in millimeters.[14]
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton broth (MHB) or other suitable broth
-
Standardized microbial inoculum (adjusted to yield a final concentration of approximately 5 x 10⁵ CFU/ml in the wells)
-
Synthesized this compound derivatives of known concentrations
-
Positive control (broth with inoculum)
-
Negative control (broth only)
-
Microplate reader or visual inspection
Procedure:
-
Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.
-
Add 50 µL of the stock solution of the synthesized compound to the first well of a row and perform serial twofold dilutions across the plate.
-
Prepare a standardized bacterial suspension and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculate each well (except the negative control) with 50 µL of the diluted bacterial suspension.
-
The final volume in each well should be 100 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for turbidity or by using a microplate reader. The MIC is the lowest concentration of the compound at which no visible growth is observed.[8]
Visualizations
Caption: Workflow for the development of antimicrobial agents from a this compound scaffold.
References
- 1. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. scholarworks.gvsu.edu [scholarworks.gvsu.edu]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. woah.org [woah.org]
- 8. apec.org [apec.org]
- 9. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Methylanthranilic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of 6-Methylanthranilic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Catalytic Hydrogenation: This route involves the reduction of 2-methyl-6-nitrobenzoic acid using a catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source.[1]
-
Hofmann Rearrangement: This classic organic reaction transforms 6-methylphthalimide into this compound through treatment with a halogen (like bromine) and a strong base (like sodium hydroxide).[2]
Q2: My catalytic hydrogenation of 2-methyl-6-nitrobenzoic acid is giving a low yield. What are the potential causes?
A2: Low yields in the catalytic hydrogenation of 2-methyl-6-nitrobenzoic acid can stem from several factors:
-
Catalyst Inactivity: The palladium on carbon (Pd/C) catalyst may be old, poisoned, or improperly handled.[3]
-
Insufficient Hydrogen Pressure: The pressure of the hydrogen gas may be too low for the reaction to proceed efficiently.
-
Suboptimal Temperature: The reaction temperature might be outside the optimal range for the specific catalyst and substrate.
-
Poor Solvent Choice: The solvent may not be suitable for dissolving the starting material or for the hydrogenation process. Common solvents include methanol and ethanol.[3]
-
Incomplete Reaction: The reaction time may be insufficient for the complete conversion of the starting material.
-
Byproduct Formation: Side reactions can consume the starting material or the product, reducing the overall yield.
Q3: What are the typical byproducts in the synthesis of this compound?
A3: During the catalytic hydrogenation of 2-methyl-6-nitrobenzoic acid , potential byproducts can include hydroxylamine intermediates, which can be unstable.[4] Incomplete reduction may also leave unreacted starting material.
In the Hofmann rearrangement of 6-methylphthalimide , potential byproducts can arise from incomplete reaction or side reactions involving the isocyanate intermediate.[5][6] If an alcohol is used as a solvent, the corresponding carbamate can be formed as a major byproduct.[2]
Q4: How can I purify crude this compound?
A4: Recrystallization is a common and effective method for purifying crude this compound. Suitable solvents for recrystallization include water, ethanol, or a mixture of ethanol and water. The use of activated charcoal during recrystallization can help remove colored impurities.[7]
Troubleshooting Guides
Issue 1: Low Yield in Catalytic Hydrogenation of 2-Methyl-6-nitrobenzoic Acid
This guide will help you troubleshoot and optimize the yield of this compound when using the catalytic hydrogenation method.
Troubleshooting Workflow
Caption: Troubleshooting logic for low yield in the catalytic hydrogenation synthesis.
Data Presentation: Optimizing Reaction Parameters for Catalytic Hydrogenation
| Parameter | Condition A | Condition B (Optimized) | Expected Yield (%) | Reference |
| Catalyst | 5% Pd/C (old) | 10% Pd/C (fresh) | Increase | [3] |
| Catalyst Loading | 1 mol% | 5 mol% | Increase | [1] |
| Hydrogen Pressure | 1 atm | 4 atm | Increase | [1] |
| Temperature | 25 °C | 50 °C | May Increase | [3] |
| Solvent | Methanol | Acetic Acid | May Increase | [3] |
| Reaction Time | 4 hours | 12 hours | Increase | [1] |
Experimental Protocol: Catalytic Hydrogenation of 2-Methyl-6-nitrobenzoic Acid
Materials:
-
2-Methyl-6-nitrobenzoic acid
-
10% Palladium on Carbon (Pd/C) catalyst (50% wet)
-
Methanol (reagent grade)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Parr Hydrogenator or similar hydrogenation apparatus
-
Filter aid (e.g., Celite®)
Procedure:
-
In a suitable pressure vessel, dissolve 2-methyl-6-nitrobenzoic acid (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C catalyst (1-5 mol% Pd relative to the substrate) to the solution.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with an inert gas (Nitrogen or Argon) three times to remove any oxygen.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours, indicated by the cessation of hydrogen uptake.[1]
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified further by recrystallization.
Issue 2: Low Purity of this compound
This guide addresses common purity issues encountered during the synthesis of this compound.
Troubleshooting Workflow
Caption: Troubleshooting logic for low purity of the final product.
Data Presentation: Common Impurities and Removal Methods
| Impurity | Likely Source | Recommended Removal Method | Reference |
| 2-Methyl-6-nitrobenzoic acid | Incomplete hydrogenation | Increase reaction time or catalyst loading. Recrystallization. | [1] |
| Hydroxylamine intermediates | Incomplete reduction during hydrogenation | Ensure complete reaction. May be unstable. | [4] |
| 6-Methylphthalimide | Incomplete Hofmann rearrangement | Increase reaction time or temperature. Recrystallization. | [2] |
| Carbamate byproducts | Hofmann rearrangement in alcohol solvent | Acid or base hydrolysis followed by extraction. | [2] |
| Colored impurities | Oxidation or side reactions | Recrystallization with activated charcoal. | [7] |
Experimental Protocol: Recrystallization of this compound
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and flask
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.
-
Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the crystals in a vacuum oven.
References
- 1. benchchem.com [benchchem.com]
- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 4. mt.com [mt.com]
- 5. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrogenation of nitro compounds with an anthranilic acid polymer-bound catalyst | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of Crude 6-Methylanthranilic Acid by Crystallization
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 6-Methylanthranilic acid via crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by crystallization?
A1: Crystallization is a purification technique that separates a compound from its impurities based on differences in solubility. The process involves dissolving the crude this compound in a suitable solvent at an elevated temperature to create a saturated solution. As the solution slowly cools, the solubility of the this compound decreases, causing it to crystallize out of the solution in a purer form, while the majority of the impurities remain dissolved in the solvent.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: An ideal solvent for recrystallization should dissolve the this compound well at high temperatures but poorly at low temperatures. Additionally, it should either not dissolve the impurities at all or dissolve them very well even at low temperatures. For aromatic amino acids like this compound, common solvent choices include water, ethanol, and methanol. It is often a matter of experimentation to find the optimal solvent or solvent mixture.
Q3: My crude this compound sample is colored. How can I remove the colored impurities?
A3: Colored impurities can often be removed by treating the hot, dissolved solution of crude this compound with a small amount of activated charcoal. The charcoal adsorbs the colored impurities. After a brief heating period with the charcoal, it can be removed by hot filtration, and the filtrate is then allowed to cool to form crystals.
Q4: What is the expected melting point of pure this compound?
A4: The melting point of pure this compound is typically in the range of 128-130 °C, and it may decompose at this temperature.[1] A broad or depressed melting point of your recrystallized product often indicates the presence of residual impurities.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the crystallization of this compound.
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was added). | - Reheat the solution and evaporate some of the solvent to increase the concentration of the solute. - Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure this compound. |
| The product "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the this compound, or the solution is supersaturated to a very high degree, causing the solute to come out of solution as a liquid. | - Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly. - Consider using a lower-boiling point solvent or a solvent mixture. |
| The recovered yield is very low. | Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. The crystals were washed with a solvent at too high a temperature. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the solution in an ice bath to maximize crystal formation before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The crystals are still colored after recrystallization. | The colored impurities have similar solubility to the this compound in the chosen solvent. | - Perform a second recrystallization. - During the recrystallization process, add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling. |
| Crystallization happens too quickly, forming fine powder instead of distinct crystals. | The solution was cooled too rapidly, or the solution was excessively supersaturated. | - Allow the solution to cool slowly at room temperature before placing it in an ice bath. - Insulate the flask to slow down the cooling rate. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
This protocol outlines the general procedure for purifying crude this compound using a single solvent like ethanol or water.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring and continue to add the solvent in small portions until the solid has just dissolved.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once the solution has reached room temperature, you may place it in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature to remove all traces of the solvent.
Protocol 2: Acid-Base Purification of this compound
This method is useful if the impurities are not effectively removed by a simple recrystallization. This compound is amphoteric, meaning it has both acidic (carboxylic acid) and basic (amino) functional groups.[2]
-
Dissolution in Base: Dissolve the crude this compound in a dilute aqueous solution of a weak base, such as sodium carbonate, at room temperature.
-
Filtration of Insoluble Impurities: Filter the solution to remove any base-insoluble impurities.
-
(Optional) Charcoal Treatment: If the solution is colored, add activated charcoal, stir for a short period, and then filter to remove the charcoal.
-
Precipitation: Slowly add a dilute acid (e.g., hydrochloric acid) to the filtrate with stirring until the pH is neutral. The this compound will precipitate out of the solution.
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any residual salts.
-
Drying: Dry the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound by crystallization.
Caption: Troubleshooting logic for common crystallization problems.
References
Technical Support Center: Troubleshooting Low Yield in 6-Methylanthranilic Acid Reactions
Welcome to the technical support center for 6-Methylanthranilic acid reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments involving this compound, with a focus on addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common and reliable laboratory synthesis of this compound is the catalytic hydrogenation of its nitro precursor, 2-methyl-6-nitrobenzoic acid. This method is often favored due to its relatively clean conversion and high potential yield. Another potential, though less commonly detailed for this specific molecule, is the Hofmann rearrangement of 6-methylisatin or a derivative.
Q2: I am experiencing a significantly lower than expected yield in my synthesis of this compound. What are the most likely causes?
A2: Low yields can stem from a variety of factors. The most common culprits include:
-
Incomplete Reaction: The reduction of the nitro group may not have gone to completion.
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that can significantly impact yield.
-
Catalyst Inefficiency: The catalyst may be of poor quality, poisoned, or not present in a sufficient amount.
-
Side Reactions: The formation of unwanted byproducts can consume starting material and complicate purification.
-
Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction, filtration, and recrystallization steps.
Q3: How can I monitor the progress of my reaction to ensure it has gone to completion?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material (2-methyl-6-nitrobenzoic acid), you can visually track the disappearance of the starting material and the appearance of the product. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Q4: My final product is a dark or discolored powder. What does this indicate and how can I purify it?
A4: A dark-colored product often indicates the presence of impurities, which could be residual catalyst or byproducts from side reactions. The most common method for purifying this compound is recrystallization. Boiling the crude product with a small amount of decolorizing carbon in a suitable solvent can help remove colored impurities.
Troubleshooting Guides
Issue 1: Low Yield in the Catalytic Hydrogenation of 2-Methyl-6-nitrobenzoic Acid
This is a common issue that can often be resolved by carefully evaluating and optimizing the reaction parameters.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor Reaction Progress: Use TLC to confirm the complete consumption of the starting material.[1] - Extend Reaction Time: If the reaction is proceeding slowly, consider increasing the reaction time. |
| Catalyst Issues | - Catalyst Quality: Ensure the use of a high-quality catalyst (e.g., 10% Palladium on Carbon).[1] - Catalyst Loading: A typical catalyst loading is 1-5 mol% of palladium relative to the substrate.[1] If the reaction is sluggish, a slight increase in catalyst loading may be beneficial. - Catalyst Poisoning: Ensure all glassware is clean and solvents are of appropriate purity to avoid introducing substances that could poison the catalyst. |
| Suboptimal Hydrogen Pressure | - Pressure Range: For laboratory-scale reactions, a hydrogen pressure of 1-4 atm is typically sufficient.[1] Ensure your apparatus maintains a consistent pressure throughout the reaction. |
| Poor Mixing | - Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to ensure good contact between the substrate, catalyst, and hydrogen gas.[1] |
| Steric Hindrance | - The methyl group ortho to the nitro group in 2-methyl-6-nitrobenzoic acid can sterically hinder the approach of the substrate to the catalyst surface, potentially slowing the reaction.[1] In such cases, optimizing other parameters like temperature and pressure becomes even more critical. |
Issue 2: Formation of Side Products
The presence of unexpected spots on a TLC plate or peaks in an NMR spectrum indicates the formation of side products.
Potential Side Reactions and Mitigation Strategies:
| Potential Side Reaction | Mitigation Strategy |
| Over-reduction of the Carboxylic Acid | While less common under typical catalytic hydrogenation conditions for nitro group reduction, over-reduction of the carboxylic acid to an alcohol can occur under harsh conditions. - Control Reaction Conditions: Use milder conditions (lower temperature and pressure) to favor the selective reduction of the nitro group. |
| Dimerization or Polymerization | In some related reactions, dimerization of the starting material or product can occur. - Use of an Acid Catalyst: In some cases, the presence of an acid catalyst can help prevent the formation of dimers. |
| Incomplete Workup | Residual starting material or intermediates can co-precipitate with the product. - Thorough Washing: Ensure the crude product is thoroughly washed with an appropriate solvent to remove any unreacted starting material. |
Issue 3: Product Loss During Purification
A significant drop in yield after purification is a common problem.
Tips for Efficient Recrystallization:
| Step | Recommendation |
| Solvent Selection | Choose a solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. Water or ethanol are commonly used for recrystallizing anthranilic acid derivatives.[2][3] |
| Minimal Solvent Usage | Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive amount of solvent will result in a lower recovery of the purified crystals upon cooling. |
| Slow Cooling | Allow the hot solution to cool slowly to room temperature to promote the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[4] |
| Ice Bath | Once the solution has reached room temperature, place it in an ice bath to maximize the precipitation of the product.[4] |
| Washing Crystals | After filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation of 2-Methyl-6-nitrobenzoic Acid
This protocol is a standard and effective method for the preparation of this compound.
Materials:
-
2-Methyl-6-nitrobenzoic acid
-
10% Palladium on Carbon (Pd/C) catalyst (50% wet)
-
Methanol (reagent grade)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Parr Hydrogenator or similar hydrogenation apparatus
-
Celite® or other filter aid
Procedure:
-
In a suitable pressure vessel, dissolve 2-methyl-6-nitrobenzoic acid (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Carefully add the 10% Pd/C catalyst (1-5 mol% Pd relative to the substrate) to the solution.[1]
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with an inert gas (Nitrogen or Argon) three times to remove any oxygen.[1]
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).[1]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-12 hours).[1]
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified further by recrystallization from a suitable solvent like ethanol or water.[2][3]
Quantitative Data (Expected):
| Parameter | Value |
| Starting Material | 2-Methyl-6-nitrobenzoic acid |
| Catalyst | 10% Pd/C |
| Solvent | Methanol |
| Hydrogen Pressure | 1-4 atm |
| Temperature | Room Temperature |
| Typical Yield | >90% (for similar reductions) |
Protocol 2: Purification of this compound by Recrystallization
This protocol outlines the general steps for purifying the crude product.
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol or water) and a boiling chip.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the activated charcoal or any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
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Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Below are diagrams illustrating key workflows and relationships in the synthesis and troubleshooting of this compound.
Caption: A logical workflow for troubleshooting low yield in chemical synthesis.
Caption: Experimental workflow for the synthesis of this compound.
References
Identifying and removing side products in 6-Methylanthranilic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing side products during the synthesis of 6-Methylanthranilic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A common and established synthetic route for this compound is the catalytic hydrogenation of 2-methyl-6-nitrobenzoic acid. This reaction typically involves the use of a palladium-on-carbon (Pd/C) or platinum-on-carbon (Pt/C) catalyst in the presence of hydrogen gas.
Q2: What are the potential side products I should be aware of during the synthesis of this compound?
During the catalytic hydrogenation of 2-methyl-6-nitrobenzoic acid, several side products can form, primarily due to incomplete reduction of the nitro group or from condensation reactions of intermediate species. The table below summarizes the most common impurities.
| Impurity Name | Chemical Structure | Likely Source |
| Unreacted Starting Material | 2-Methyl-6-nitrobenzoic acid | Incomplete reaction due to inactive catalyst, insufficient reaction time, or inadequate hydrogen pressure. |
| Nitroso Intermediate | 2-Methyl-6-nitrosobenzoic acid | Incomplete reduction of the nitro group. These are often highly reactive and may not be present in high concentrations in the final product. |
| Hydroxylamino Intermediate | 2-Hydroxyamino-6-methylbenzoic acid | Incomplete reduction of the nitro group. These are also typically reactive intermediates. |
| Azoxy Dimer | 2,2'-dimethyl-6,6'-azoxydibenzoic acid | Condensation reaction between nitroso and hydroxylamino intermediates, particularly at non-neutral pH. |
| Azo Dimer | 2,2'-dimethyl-6,6'-azodibenzoic acid | Reduction of the azoxy dimer or condensation of the hydroxylamino intermediate. |
Q3: How can I identify the presence of these side products in my reaction mixture?
High-Performance Liquid Chromatography (HPLC) is a highly effective analytical technique for identifying and quantifying the main product and any impurities. Developing an appropriate HPLC method is crucial for monitoring reaction progress and assessing the purity of the final product.
Q4: What are the recommended methods for removing these side products?
Recrystallization is the most common and effective method for purifying this compound. The choice of solvent is critical for selectively dissolving the desired product at an elevated temperature while leaving impurities either insoluble or dissolved in the cold solvent.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of catalyst. Ensure the catalyst has been stored properly and has not been exposed to air for extended periods. Pearlmann's catalyst (Pd(OH)₂/C) can be a more active alternative.[1] |
| Catalyst Poisoning | Impurities in the starting material or solvent can poison the catalyst. Ensure high-purity starting materials and solvents are used. If poisoning is suspected, increasing the catalyst loading may help.[1] |
| Insufficient Hydrogen Pressure | Ensure the reaction vessel is properly sealed and that a constant, adequate pressure of hydrogen is maintained throughout the reaction. |
| Poor Stirring | Vigorous stirring is essential in a three-phase reaction (solid catalyst, liquid solution, gas) to ensure good mass transfer.[2] |
| Suboptimal Reaction Temperature | While many hydrogenations proceed at room temperature, gentle heating may be required to increase the reaction rate.[1] However, excessively high temperatures can lead to side reactions. |
Problem 2: High Levels of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC to ensure the complete consumption of the starting material. Extend the reaction time if necessary. |
| Formation of Condensation Products (Azo/Azoxy) | These byproducts can form, especially at higher pH. Maintaining a neutral or slightly acidic pH during the reaction can help minimize their formation. |
| Ineffective Purification | Optimize the recrystallization procedure. This includes selecting the appropriate solvent system and ensuring a slow cooling rate to promote the formation of pure crystals. Washing the isolated crystals with a small amount of cold solvent is also crucial. |
Experimental Protocols
Synthesis of this compound via Catalytic Hydrogenation
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and equipment.
Materials:
-
2-Methyl-6-nitrobenzoic acid
-
10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% of the substrate)
-
Methanol or Ethanol (solvent)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
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Hydrogenation vessel (e.g., Parr shaker or a flask equipped for balloon hydrogenation)
-
Filtration apparatus (e.g., Buchner funnel with Celite)
Procedure:
-
Reactor Setup: In a suitable hydrogenation vessel, dissolve 2-methyl-6-nitrobenzoic acid in a suitable solvent such as methanol or ethanol.[2]
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.
-
Purging: Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) to remove air.[2]
-
Hydrogenation: Introduce hydrogen gas to the vessel. For a balloon setup, this involves evacuating the flask and backfilling with hydrogen several times. For a Parr apparatus, pressurize the reactor to the desired pressure.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.[2]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.[3]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Purification by Recrystallization
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Solvent Selection: Ethanol or a mixture of ethanol and water is often a suitable solvent for the recrystallization of anthranilic acid derivatives.[4] Methanol is also a potential solvent.[5] The ideal solvent should dissolve the crude product when hot but have low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude product to completely dissolve it.
-
Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered to remove the charcoal.
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Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
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Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
HPLC Method for Purity Analysis
The following is a starting point for an HPLC method, adapted from a method for the analysis of anthranilic acid and its impurities.[6] Optimization may be necessary.
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Column: C18 reverse-phase column (e.g., µBondapak C18)
-
Mobile Phase: A gradient elution may be necessary to separate all impurities. A starting point could be a mixture of methanol and a pH 3 phosphate buffer.
-
Detection: UV detector at a wavelength suitable for the aromatic system (e.g., 254 nm).
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Internal Standard: Benzoic acid can be used as an internal standard for quantification.[6]
Visualizations
Caption: Synthesis of this compound.
Caption: Potential side reactions in the synthesis.
Caption: Troubleshooting workflow for synthesis.
References
- 1. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Sciencemadness Discussion Board - Purifying anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. N-METHYLANTHRANILIC ACID | 119-68-6 [chemicalbook.com]
- 6. Analysis of anthranilic acid by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 6-Methylanthranilic acid under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 6-Methylanthranilic acid under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, the presence of oxidizing agents, and the solvent used.[1][2] Like other aromatic amines and carboxylic acids, it is susceptible to degradation under harsh conditions.
Q2: What is a forced degradation study and why is it important for this compound?
A2: A forced degradation study, or stress testing, involves subjecting the compound to conditions more severe than its intended storage to accelerate degradation.[3][4][5] This is crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods that can accurately measure the compound in the presence of its degradants.[3][4]
Q3: What are the typical stress conditions used in a forced degradation study for a compound like this compound?
A3: Typical stress conditions include:
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Acidic Hydrolysis: Treatment with acids like HCl or H₂SO₄, often with heating.[2]
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Alkaline Hydrolysis: Treatment with bases like NaOH or KOH, often with heating.[2]
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Oxidation: Exposure to an oxidizing agent such as hydrogen peroxide (H₂O₂).[2]
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Thermal Degradation: Heating the solid or a solution of the compound at elevated temperatures.
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Photodegradation: Exposing the compound to UV and/or visible light.[4][6]
Q4: What are the expected degradation pathways for this compound?
A4: While specific data for this compound is limited, based on its structure (an aromatic amine and a carboxylic acid), potential degradation pathways include:
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Oxidation of the amino group. Aromatic amines can be oxidized to form nitroso or nitro compounds.
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Decarboxylation (loss of CO₂) at elevated temperatures, a known reaction for anthranilic acid.
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Photolytic degradation , which can lead to the formation of colored degradation products due to reactions involving the aromatic ring and the amino group.
Q5: How can I monitor the degradation of this compound during my experiments?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective way to monitor degradation. This method should be able to separate the intact this compound from all its potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid discoloration of the solution (yellowing or browning). | Photodegradation or oxidation of the amino group. | Protect the solution from light by using amber vials or covering the container with aluminum foil.[6] If oxidation is suspected, deaerate the solvent before use. |
| Unexpected peaks in the HPLC chromatogram. | Formation of degradation products or impurities from reagents. | Run a blank analysis of your solvent and reagents to rule out contamination. If new peaks are confirmed as degradants, adjust your experimental conditions (e.g., lower temperature, shorter duration) to achieve a target degradation of 5-20%.[7] |
| Loss of compound without the appearance of new peaks. | Formation of non-UV active or volatile degradation products, or precipitation of the compound or its degradants. | Check the solubility of this compound and its potential degradants in your solvent system. Use a mass spectrometer (LC-MS) to look for non-UV active compounds. |
| Inconsistent results between replicate experiments. | Variability in stress conditions (e.g., temperature fluctuations, inconsistent light exposure). | Ensure precise control over all experimental parameters. Use a calibrated oven, water bath, and photostability chamber. |
| No degradation observed under stress conditions. | The applied stress is not harsh enough. | Increase the severity of the stress conditions. For hydrolysis, increase the acid/base concentration or the temperature. For thermal stress, increase the temperature. For oxidation, increase the H₂O₂ concentration.[2] |
Experimental Protocols
The following are general protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific experimental goals and available equipment.
Stability-Indicating HPLC Method Development (General Approach)
A stability-indicating HPLC method is essential for separating and quantifying this compound from its degradation products.
-
Column Selection: A C18 column is a good starting point for reversed-phase chromatography.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or formate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have good absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for quantifying this compound in the presence of its degradants.
Forced Degradation Protocols
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL.[2]
-
Acidic Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M to 1 M HCl.
-
Heat the solution at 60-80°C for several hours.
-
Withdraw samples at various time points, neutralize with an equivalent amount of base, dilute with the mobile phase, and analyze by HPLC.
-
-
Alkaline Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH.
-
Keep the solution at room temperature or heat at a controlled temperature (e.g., 60°C) for several hours.
-
Withdraw samples at different intervals, neutralize with an equivalent amount of acid, dilute with the mobile phase, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% to 30% hydrogen peroxide.
-
Keep the solution at room temperature for up to 24 hours.
-
Withdraw samples at various time points, dilute with the mobile phase, and analyze by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial.
-
Heat the vial in a calibrated oven at a temperature below its melting point (e.g., 80-100°C) for a specified period.
-
At each time point, dissolve a sample in a suitable solvent, dilute to a known concentration, and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound in a quartz cuvette or a clear vial to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[4][6]
-
Simultaneously, keep a control sample protected from light.
-
Analyze the exposed and control samples at appropriate time intervals by HPLC.
-
Quantitative Data Summary
| Stress Condition | Reagent/Parameter | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |
| Acid Hydrolysis | 1 M HCl | 8 | 80 | 10-15% | Hydrolytic impurities |
| Alkaline Hydrolysis | 0.1 M NaOH | 24 | 60 | 5-10% | Hydrolytic impurities, potential decarboxylation |
| Oxidation | 10% H₂O₂ | 12 | 25 | 15-20% | Oxidized amino group derivatives |
| Thermal (Solid) | - | 48 | 100 | < 5% | Decarboxylation product (minor) |
| Photodegradation | ICH Q1B | 24 | 25 | 20-30% | Colored photolytic products |
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Predicted oxidative degradation pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. ijsdr.org [ijsdr.org]
- 6. 134-20-3 CAS MSDS (Methyl anthranilate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. resolvemass.ca [resolvemass.ca]
Technical Support Center: Improving the Solubility of 6-Methylanthranilic Acid for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage the solubility of 6-Methylanthranilic acid in in vitro assays.
Troubleshooting Guide
Encountering solubility issues with this compound can be a significant hurdle in obtaining reliable and reproducible experimental results. This guide provides a systematic approach to troubleshoot and resolve common solubility challenges.
Problem: this compound is not dissolving in the desired solvent.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent Choice | This compound, an aromatic carboxylic acid, is expected to have low solubility in aqueous solutions at neutral pH. For stock solutions, prioritize polar aprotic solvents. |
| Concentration Exceeds Solubility Limit | The intended concentration of the solution may be too high for the selected solvent. It is advisable to prepare a more dilute solution initially. |
| Low Temperature | The temperature of the solvent may be too low, thereby reducing the solubility. Gentle warming of the solution while stirring can be beneficial. However, be mindful of the thermal stability of this compound. |
| Kinetics of Dissolution | The compound may be slow to dissolve. Techniques such as sonication or extended vortexing can help to accelerate the dissolution process. |
Problem: The compound precipitates out of solution after initial dissolution.
| Possible Cause | Suggested Solution |
| Supersaturated Solution | This often occurs when a compound is dissolved in a heated solvent and then cools to room temperature. To mitigate this, consider preparing a more dilute solution or employing a co-solvent system. |
| Solvent Exchange (Anti-Solvent Effect) | When a stock solution prepared in an organic solvent (e.g., DMSO) is diluted into an aqueous medium where the compound is less soluble, precipitation can occur. To address this, minimize the volume of the organic stock solution added to the aqueous medium and add it slowly while vigorously stirring. |
| pH Shift | If the pH of the final solution is not optimal for solubility, the compound may precipitate. Ensure the pH of the final experimental medium is buffered to a level that maintains the solubility of this compound. |
| Interaction with Other Components | Components within the experimental medium, such as salts or proteins, may interact with this compound, leading to a reduction in its solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: While specific quantitative solubility data for this compound is limited in publicly available literature, based on its chemical structure (an aminobenzoic acid derivative) and information on related compounds, we can infer its general solubility profile. It is known to be soluble in methanol.[1] Like its parent compound, anthranilic acid, it is expected to be poorly soluble in water at neutral pH but soluble in organic solvents.[2]
Q2: Which organic solvents are recommended for preparing stock solutions of this compound?
A2: For preparing high-concentration stock solutions for in vitro assays, it is recommended to start with polar aprotic solvents. The following are suggested starting points:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol [1]
It is always advisable to test solubility in a small volume of the chosen solvent before preparing a large stock.
Q3: How can I dissolve this compound in aqueous solutions for my assay?
A3: Direct dissolution of this compound in neutral aqueous buffers is likely to be challenging. Due to its carboxylic acid group, its solubility in aqueous media is highly pH-dependent.[3] To enhance solubility, you can increase the pH of the solution. By raising the pH above the pKa of the carboxylic acid group, the molecule will be deprotonated to its more soluble carboxylate form. For the related compound N-methylanthranilic acid, the pKa is 5.34.[4] Therefore, adjusting the pH of your aqueous buffer to approximately 7.4 should significantly improve the solubility of this compound.
Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?
A4: While DMSO is an excellent solvent for many poorly soluble compounds, it can be toxic to cells at higher concentrations. For most cell lines, the final concentration of DMSO in the cell culture medium should be kept at or below 1%, with many researchers aiming for a final concentration of 0.1% or less to minimize any potential artifacts from the solvent.[1][5][6][7] It is crucial to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.
Q5: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What should I do?
A5: This is a common issue known as "precipitation upon dilution" or the "anti-solvent effect." Here are several strategies to address this:
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Decrease the stock solution concentration: Prepare a more dilute stock solution in DMSO. This will result in a lower final concentration of the compound but may prevent precipitation.
-
Slow addition and mixing: Add the DMSO stock solution dropwise to the cell culture medium while gently vortexing or swirling. This allows for more gradual mixing and can prevent localized high concentrations that lead to precipitation.
-
Pre-warm the medium: Having the cell culture medium at 37°C can sometimes help to keep the compound in solution.
-
Use a co-solvent: In some cases, a small amount of another miscible solvent in your stock solution might help, but this needs to be carefully validated for cell toxicity.
-
pH adjustment of the final medium: Ensure your final cell culture medium is well-buffered at a physiological pH (typically 7.2-7.4), which should favor the solubility of the acidic this compound.
Quantitative Data Summary
Due to the limited availability of direct quantitative solubility data for this compound, the following table provides data for related compounds to guide initial experimental design.
Table 1: Physicochemical and Solubility Data of this compound and Related Compounds
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Aqueous Solubility | pKa |
| This compound | 151.16[8] | 128-130 (dec.)[6] | Poor (inferred) | Not available |
| Anthranilic acid | 137.14[2] | 146-148[2] | 5.72 g/L at 25°C[5] | 2.17 (amino), 4.85 (carboxyl)[5] |
| N-Methylanthranilic acid | 151.16[4] | 178-179[4] | 0.2 g/L at 20°C[4] | 5.34[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh out 1.512 mg of this compound (MW: 151.16 g/mol ).
-
Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of high-purity, sterile-filtered DMSO.
-
Mixing: Vortex the tube thoroughly until the solid is completely dissolved. If necessary, sonicate for 5-10 minutes in a water bath at room temperature.
-
Storage: Store the stock solution at -20°C, protected from light. Before use, thaw the solution and bring it to room temperature.
Protocol 2: Enhancing Aqueous Solubility using pH Adjustment
-
Suspension: Suspend the desired amount of this compound in the aqueous buffer (e.g., PBS).
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pH Adjustment: While stirring, add a dilute solution of sodium hydroxide (e.g., 0.1 N NaOH) dropwise.
-
Monitoring: Monitor the pH and the dissolution of the solid. Continue to add NaOH until the solid is fully dissolved and the desired pH (e.g., 7.4) is reached.
-
Sterilization: Sterile-filter the final solution through a 0.22 µm filter before use in cell culture.
Visualizations
Caption: A flowchart illustrating the troubleshooting workflow for dissolving this compound.
Caption: A generalized experimental workflow for utilizing a compound in an in vitro assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Anthranilic acid - Sciencemadness Wiki [sciencemadness.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. N-Methylanthranilic acid | C8H9NO2 | CID 67069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 8. 2-Amino-6-methylbenzoic acid 99 4389-50-8 [sigmaaldrich.com]
Alternative catalysts for the synthesis of 6-Methylanthranilic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding alternative catalysts for the synthesis of 6-Methylanthranilic acid. The primary route for this synthesis involves the reduction of 2-methyl-6-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common alternative catalysts to palladium on carbon (Pd/C) for the synthesis of this compound?
A1: While Pd/C is a standard catalyst, several alternatives can be employed for the reduction of 2-methyl-6-nitrobenzoic acid. These include other catalytic hydrogenation systems and metal-free reduction methods. Promising alternatives are Raney Nickel, iron-based systems in combination with hydrazine hydrate, and reductions using stannous chloride.[1][2][3][4] Each system has its own advantages regarding cost, selectivity, and handling requirements.
Q2: When should I consider using an alternative catalyst over Pd/C?
A2: There are several scenarios where an alternative catalyst may be advantageous. For substrates sensitive to dehalogenation, Raney Nickel can be a better choice than Pd/C.[4] If cost is a significant concern, base metal catalysts like iron are considerably cheaper than palladium.[3][5] Furthermore, transition-metal-free reductions can be beneficial to avoid potential metal contamination of the final product, which is a critical consideration in pharmaceutical applications.
Q3: What are the primary safety concerns when working with alternative hydrogenation catalysts?
A3: Many hydrogenation catalysts, particularly Raney Nickel and dry palladium on carbon, are pyrophoric and can ignite if exposed to air.[5][6] They should be handled as a slurry in a solvent. Hydrogen gas is highly flammable and forms explosive mixtures with air. Reactions should be conducted in a well-ventilated fume hood, and the system must be properly purged with an inert gas before introducing hydrogen. Transfer hydrogenation using reagents like hydrazine hydrate avoids the need for hydrogen gas but introduces the handling of corrosive and toxic hydrazine.
Q4: Can other functional groups on the aromatic ring be affected during the reduction of the nitro group?
A4: Yes, the chemoselectivity of the reduction is a crucial consideration. Catalytic hydrogenation is a powerful reduction method that can also reduce other functional groups such as alkenes, alkynes, and carbonyls.[6] Halogen substituents can also be removed through hydrodehalogenation, especially with Pd/C.[7] The choice of catalyst and reaction conditions can be tuned to minimize these side reactions. For instance, Raney Nickel is often preferred for substrates containing halogens.[4]
Troubleshooting Guides
Issue 1: Incomplete or Slow Reaction
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | For catalytic hydrogenations, ensure the catalyst is fresh. Older catalysts can lose activity. For metal/acid reductions, the purity and surface area of the metal are important; use finely powdered and activated metals where necessary.[2] |
| Poor Solubility of Starting Material | The 2-methyl-6-nitrobenzoic acid must be soluble in the reaction solvent. Consider using co-solvents like ethanol/water or acetic acid to improve solubility.[2] |
| Insufficient Hydrogen Pressure | For catalytic hydrogenations, ensure adequate hydrogen pressure. If using a hydrogen balloon, ensure there are no leaks. For more stubborn reductions, a high-pressure hydrogenation apparatus may be necessary. |
| Catalyst Poisoning | Impurities in the starting material or solvent can poison the catalyst. Ensure high-purity reagents and solvents. Certain functional groups, like thiols, can also act as catalyst poisons.[3] |
| Inadequate Mixing | In heterogeneous catalysis, vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Step |
| Over-reduction or Reduction of Other Functional Groups | Optimize reaction time and temperature. Lowering the temperature can sometimes improve selectivity.[2] Consider a milder reducing agent or a more selective catalyst. |
| Formation of Intermediates (e.g., hydroxylamines, azoxy compounds) | Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion.[2] Proper temperature control is crucial as exothermic reactions can lead to the formation of condensation byproducts.[2] |
| Dehalogenation (if applicable) | If your substrate contains halogen substituents, consider switching from Pd/C to a less aggressive catalyst like Raney Nickel.[4] |
Quantitative Data on Catalytic Systems
The following table summarizes the performance of various catalytic systems for the reduction of nitroarenes. While direct comparative data for 2-methyl-6-nitrobenzoic acid is limited, the information for analogous substrates provides a strong basis for catalyst selection.
| Catalyst System | Reducing Agent / Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations & Selectivity |
| Palladium on Carbon (Pd/C) | H₂ (gas, 1-4 atm) | Methanol / Ethanol | Room Temp. | 2 - 12 | >95% | Highly efficient and clean. The most common method. Can be pyrophoric when dry.[8][9] |
| Raney Nickel | H₂ (gas) | Methanol / Ethanol | Room Temp. | 2 - 8 | >90% | Good alternative to Pd/C, especially for substrates with halogen substituents to avoid dehalogenation.[4] |
| Iron Powder / Hydrazine Hydrate | Hydrazine Hydrate | Ethanol / Water | 60 - 90 | 1 - 5 | ~90% | Cost-effective and avoids the use of hydrogen gas. Hydrazine is toxic and corrosive.[1] |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | SnCl₂·2H₂O | Ethanol / Ethyl Acetate | 50 - 70 | 1 - 3 | ~85-95% | A mild, metal-mediated reduction. Requires stoichiometric amounts of the metal salt and a potentially tedious workup to remove tin byproducts.[2][8] |
| Trichlorosilane (HSiCl₃) | HSiCl₃ / Triethylamine | Dichloromethane | Room Temp. | < 1 | >90% | A metal-free reduction method. Trichlorosilane is volatile and corrosive.[10][11] |
| Selenium / Sodium Borohydride | Se / NaBH₄ | Water | 100 | 3 | >90% | A transition-metal-free reduction. The reaction uses water as a solvent, which is environmentally friendly. Selenium compounds are toxic.[12] |
Note: The data presented is compiled from studies on various nitroarenes, including substituted nitrobenzoates. The performance of these catalysts may vary for the specific synthesis of this compound.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney Nickel
-
Preparation: In a suitable hydrogenation vessel, dissolve 2-methyl-6-nitrobenzoic acid (1.0 eq) in methanol (15-25 mL per gram of substrate).
-
Catalyst Addition: Under a stream of inert gas (e.g., argon or nitrogen), carefully add a slurry of Raney Nickel (approx. 10-20% by weight of the substrate) in methanol.
-
Hydrogenation: Seal the vessel and purge the system with the inert gas three times, followed by purging with hydrogen gas three times. Pressurize the vessel with hydrogen to the desired pressure (typically 3-5 atm).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization if necessary.
Protocol 2: Reduction using Iron and Hydrazine Hydrate
-
Preparation: To a solution of 2-methyl-6-nitrobenzoic acid (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v), add iron powder (3-5 eq).
-
Reaction: Heat the mixture to reflux (around 80-90°C). Slowly add hydrazine hydrate (3-5 eq) dropwise to the refluxing mixture.
-
Monitoring: Stir the reaction mixture at reflux and monitor the progress by TLC. The reaction is typically complete within 1-5 hours.
-
Workup: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron residues. Wash the Celite® pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue can be taken up in water and the pH adjusted to precipitate the product, which is then collected by filtration and dried.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. JPS5726652A - Reduction of nitrobenzoic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 6. Raney nickel - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Trichlorosilane [organic-chemistry.org]
- 11. Trichlorosilane : a versatile reagent for nitroalkanes transformations [air.unimi.it]
- 12. flore.unifi.it [flore.unifi.it]
Scalable synthesis of 6-Methylanthranilic acid for industrial applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 6-Methylanthranilic acid, a key intermediate in various industrial applications. The primary focus is on the robust and scalable method of catalytic hydrogenation of 2-methyl-6-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for the industrial synthesis of this compound?
A1: The most prevalent and scalable industrial method is the catalytic hydrogenation of 2-methyl-6-nitrobenzoic acid. This process is favored due to its high efficiency and the availability of the starting material.
Q2: Which catalysts are most effective for the hydrogenation of 2-methyl-6-nitrobenzoic acid?
A2: Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C) are the most frequently employed catalysts for the hydrogenation of aromatic nitro compounds like 2-methyl-6-nitrobenzoic acid.[1] Raney® Nickel is another viable, though sometimes less selective, option.[1]
Q3: What are the recommended solvents for this hydrogenation reaction?
A3: Lower alcohols such as methanol and ethanol are commonly used solvents for the hydrogenation of nitroarenes.[1] They provide good solubility for the reactants and are compatible with the typical catalysts.
Q4: What are the typical ranges for temperature and hydrogen pressure for this reaction on an industrial scale?
A4: For industrial-scale synthesis, temperatures can range from 60-90°C, and hydrogen pressures can vary from 0.5 to 1.5 MPa.[2] The optimal conditions will depend on the specific catalyst, substrate concentration, and desired reaction rate.
Q5: How can the progress of the reaction be monitored?
A5: The reaction progress can be effectively monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[1] These methods allow for the tracking of the disappearance of the starting material (2-methyl-6-nitrobenzoic acid) and the appearance of the product (this compound).[1]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via catalytic hydrogenation.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The catalyst may have been improperly stored or handled, leading to deactivation.[1] 2. Catalyst Poisoning: Impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur compounds) can poison the catalyst.[3] 3. Insufficient Hydrogen: The hydrogen supply may be inadequate, or there might be a leak in the system.[1] 4. Low Temperature/Pressure: The reaction conditions may not be energetic enough to drive the reaction forward.[1] | 1. Use a fresh, properly activated catalyst and ensure storage under an inert atmosphere.[1] 2. Purify the starting material and solvent. Use high-purity hydrogen gas.[1] 3. Check the hydrogen source and ensure all connections are secure. Purge the reaction vessel thoroughly with hydrogen before starting.[1] 4. Gradually increase the temperature and/or pressure within the safe operating limits of your equipment.[1] |
| Poor Selectivity (Formation of Byproducts) | 1. Over-reduction: Prolonged reaction times or harsh conditions can lead to the reduction of the carboxylic acid group. 2. Side Reactions: The presence of impurities or inappropriate catalyst choice can lead to undesired side reactions. | 1. Monitor the reaction closely and stop it once the starting material is consumed. Optimize reaction time and conditions. 2. Ensure the purity of starting materials. Consider screening different catalysts (e.g., Pd/C vs. Pt/C) to improve selectivity. |
| Difficulty in Product Isolation/Purification | 1. Catalyst Fines: Fine catalyst particles may pass through the filtration medium.[1] 2. Product Solubility: The product may have high solubility in the reaction solvent, leading to poor recovery during filtration. | 1. Use a finer filter paper or a pad of Celite® for filtration.[1] 2. After filtration, the solvent can be removed under reduced pressure. The product can then be precipitated or recrystallized from a suitable solvent system. |
Experimental Protocol: Catalytic Hydrogenation of 2-methyl-6-nitrobenzoic acid
This protocol outlines the scalable synthesis of this compound.
Materials:
-
2-methyl-6-nitrobenzoic acid
-
Platinum on carbon (Pt/C, 2% w/w) or Palladium on carbon (Pd/C, 5-10% w/w)
-
Methanol
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Industrial scale pressure reactor (e.g., autoclave)
Procedure:
-
Reactor Setup: Charge the pressure reactor with 2-methyl-6-nitrobenzoic acid, the Pt/C (or Pd/C) catalyst, and methanol. The typical substrate-to-catalyst ratio is between 20:1 to 100:1 by weight.[4]
-
Sealing and Purging: Seal the reactor and purge the system with nitrogen gas 3-5 times to remove any residual air.[4]
-
Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1.0-1.3 MPa).[2]
-
Reaction: Heat the reactor to the target temperature (e.g., 70-80°C) while stirring vigorously to ensure good mixing and mass transfer.[2][4]
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the gas cylinder and by taking periodic samples for analysis (TLC, GC, or HPLC) until the starting material is consumed (typically <0.5%).[1][2]
-
Completion and Work-up: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.[4]
-
Venting and Filtration: Carefully vent the excess hydrogen gas.[4] Filter the reaction mixture while hot to remove the catalyst.[2] The catalyst can be collected and recycled.[2]
-
Product Isolation: The filtrate, which contains the this compound in methanol, can be concentrated under reduced pressure. The crude product can be further purified by recrystallization if necessary.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 2-methyl-6-nitrobenzoic acid | [2] |
| Catalyst | Platinum on carbon (2% w/w) | [2] |
| Solvent | Methanol | [2] |
| Hydrogen Pressure | 1.0 - 1.3 MPa | [2] |
| Reaction Temperature | 70 - 80 °C | [2] |
| Reaction Completion | < 0.5% starting material remaining | [2] |
| Typical Yield | >95% (based on typical nitroarene hydrogenations) | N/A |
| Purity | >99% (after recrystallization) | N/A |
Process Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low conversion issues.
References
Common impurities in commercial 6-Methylanthranilic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 6-Methylanthranilic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound typically has a purity of 95-99%.[1][2] Impurities can originate from the synthetic route, which commonly involves the reduction of 2-methyl-6-nitrobenzoic acid, or from degradation. Potential impurities include:
-
Starting Materials: Unreacted 2-methyl-6-nitrobenzoic acid.
-
Isomeric Impurities: Positional isomers such as 2-amino-3-methylbenzoic acid, 2-amino-4-methylbenzoic acid, and 2-amino-5-methylbenzoic acid can arise from impurities in the starting materials.
-
Synthesis Byproducts: Other related substances formed during the synthesis process.
-
Degradation Products: Products resulting from oxidation or other degradation pathways.
Q2: How can I assess the purity of my this compound sample?
A2: The most common and reliable methods for assessing the purity of this compound and identifying impurities are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques can separate and identify the main component from its various impurities.
Q3: What are the potential impacts of impurities on my downstream experiments?
A3: The presence of impurities, even in small amounts, can have significant effects on your research, particularly in drug development. Potential issues include:
-
Altered Reactivity: Isomeric impurities may have different reaction kinetics or may lead to the formation of undesired side products, reducing the yield and purity of your target molecule.
-
Inaccurate Quantification: The presence of impurities can lead to errors in determining the exact amount of this compound, affecting stoichiometric calculations for subsequent reactions.
-
Compromised Product Quality: In pharmaceutical synthesis, impurities can affect the safety, efficacy, and stability of the final drug product.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction in a Synthesis Utilizing this compound
Possible Cause: The purity of the commercial this compound may be lower than specified, or it may contain inhibitors. The presence of isomeric impurities can also lead to the formation of unexpected byproducts, consuming reactants and lowering the yield of the desired product.
Troubleshooting Steps:
-
Verify Purity: Re-analyze the purity of your this compound batch using HPLC or GC-MS.
-
Identify Impurities: Characterize any significant impurities to understand their potential impact on your reaction.
-
Purification: If the purity is low, consider purifying the this compound by recrystallization.
-
Adjust Stoichiometry: If the purity is known and acceptable, adjust the stoichiometry of your reaction to account for the actual amount of the active reagent.
Issue 2: Formation of Unexpected Side Products
Possible Cause: Isomeric impurities are a likely cause for the formation of unexpected side products. These isomers may react in a similar manner to this compound, leading to a mixture of products that can be difficult to separate.
Troubleshooting Steps:
-
Impurity Profiling: Perform a detailed impurity profile analysis of your starting material to identify and quantify any isomeric impurities.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to track the formation of both the desired product and any byproducts.
-
Optimize Reaction Conditions: Adjust reaction parameters such as temperature, reaction time, and catalyst to favor the formation of the desired product and minimize side reactions.
-
Purification Strategy: Develop a robust purification strategy to separate the desired product from the isomeric byproducts. This may involve techniques like column chromatography or preparative HPLC.
Data Presentation
Table 1: Potential Impurities in Commercial this compound
| Impurity Class | Specific Example | Potential Source |
| Starting Material | 2-methyl-6-nitrobenzoic acid | Incomplete reduction during synthesis |
| Isomeric Impurity | 2-amino-5-methylbenzoic acid | Impurity in the nitrotoluene starting material |
| Synthesis Byproduct | Dimerized species | Side reaction during synthesis |
| Degradation Product | Oxidation products | Exposure to air or light over time |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol provides a general method for the analysis of this compound purity. Optimization may be required based on the specific instrument and impurities of interest.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B (linear gradient)
-
20-25 min: 90% B
-
25-26 min: 90-10% B (linear gradient)
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
Mandatory Visualization
Caption: Workflow for HPLC Purity Analysis of this compound.
References
Preventing degradation of 6-Methylanthranilic acid during storage
Welcome to the Technical Support Center for 6-Methylanthranilic Acid. This resource is designed for researchers, scientists, and drug development professionals to prevent and troubleshoot the degradation of this compound during storage.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Q1: I've noticed a discoloration (yellowing or browning) of my solid this compound sample. What could be the cause?
A: Discoloration is a common indicator of chemical degradation, likely due to oxidation or photodegradation.
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Oxidation: Exposure to air (oxygen) can lead to the oxidation of the aminobenzoic acid structure. This is a common degradation pathway for many aromatic amines.
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Photodegradation: Aromatic amino acids can be susceptible to degradation upon exposure to light, especially UV radiation.[1][2] This can cause the formation of colored byproducts.
To troubleshoot this issue, consider the following:
-
Review your storage conditions: Was the container tightly sealed and protected from light?
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Purity Check: If possible, re-analyze the purity of the material using a suitable analytical method like HPLC to quantify the extent of degradation.
-
Future Prevention: Store the compound in a tightly sealed, amber glass vial in a dark, controlled environment. Consider flushing the container with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.
Q2: The purity of my this compound has decreased over time, as confirmed by HPLC analysis. What are the potential degradation pathways?
A: A decrease in purity indicates that the parent compound is breaking down into other substances. The most probable degradation pathways for this compound under typical storage conditions are hydrolysis, oxidation, and photodegradation.
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Hydrolysis: Although this compound itself is not an ester, if it is in solution or exposed to high humidity, changes in pH could potentially affect its stability. For related compounds like aminobenzoate esters, hydrolysis is a known degradation route.[3][4]
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Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of various colored impurities.
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Photodegradation: Exposure to light can provide the energy for various degradation reactions, including decarboxylation and cleavage of the amino group.[1][5]
The following diagram illustrates a logical workflow for troubleshooting the degradation of this compound.
Q3: How can I proactively test the stability of my this compound sample?
A: A forced degradation or stress testing study is the best way to understand the stability of your compound. This involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods. The International Council for Harmonisation (ICH) provides guidelines for such studies.[6][7]
FAQs on Storage and Handling
What are the ideal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a cool, dry, and dark place. A desiccator at room temperature or in a refrigerator is a suitable environment. The container should be tightly sealed to prevent moisture ingress and oxidation.
How should I store solutions of this compound?
The stability of this compound in solution will depend on the solvent, pH, and concentration. It is recommended to prepare solutions fresh. If storage is necessary, store in a tightly sealed vial, protected from light, and at a low temperature (e.g., 2-8 °C or -20 °C). The stability in your specific solvent system should be experimentally verified.
Is this compound sensitive to light?
Yes, as an aromatic amino acid derivative, it is potentially sensitive to light. It is best practice to store it in amber vials or in a light-proof container to prevent photodegradation.
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for stress testing based on ICH guidelines to identify potential degradation pathways.
Objective: To assess the intrinsic stability of this compound and identify its degradation products under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity solvent for dissolution (e.g., methanol, acetonitrile)
-
HPLC system with a suitable detector (e.g., UV/Vis or MS)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into several vials for each stress condition.
-
Expose the samples to the following stress conditions:
| Stress Condition | Experimental Setup | Duration |
| Acid Hydrolysis | Add an equal volume of 0.1 M HCl to the sample vial. | 24 hours at 60°C |
| Base Hydrolysis | Add an equal volume of 0.1 M NaOH to the sample vial. | 24 hours at 60°C |
| Oxidative Degradation | Add an equal volume of 3% H₂O₂ to the sample vial. | 24 hours at room temperature, protected from light |
| Thermal Degradation | Place a vial of the stock solution in an oven. | 48 hours at 70°C |
| Photolytic Degradation | Expose a vial of the stock solution to light in a photostability chamber (as per ICH Q1B guidelines). | As per ICH Q1B |
-
Neutralization: After the specified duration, neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples (including an unstressed control) by a validated stability-indicating HPLC method to determine the percentage of degradation and to profile any degradation products.
The following diagram illustrates the experimental workflow for the forced degradation study.
Data Presentation
The results from the forced degradation study should be summarized in a table for easy comparison.
Table 1: Summary of Forced Degradation Study Results for this compound
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (Retention Time) |
| Control (Unstressed) | < 0.1% | 0 | N/A |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | [Insert Data] | [Insert Data] | [Insert Data] |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | [Insert Data] | [Insert Data] | [Insert Data] |
| Oxidation (3% H₂O₂, RT, 24h) | [Insert Data] | [Insert Data] | [Insert Data] |
| Thermal (70°C, 48h) | [Insert Data] | [Insert Data] | [Insert Data] |
| Photolytic (ICH Q1B) | [Insert Data] | [Insert Data] | [Insert Data] |
N/A: Not Applicable; RT: Room Temperature. Data in this table is hypothetical and should be replaced with experimental results.
By following these guidelines and protocols, you can minimize the degradation of your this compound samples and ensure the reliability and reproducibility of your experimental results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Photoprotective Effects of Selected Amino Acids on Naproxen Photodegradation in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ICH Official web site : ICH [ich.org]
- 7. database.ich.org [database.ich.org]
Validation & Comparative
A Comparative Analysis of 6-Methylanthranilic Acid and Anthranilic Acid in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthranilic acid and its derivatives are pivotal building blocks in organic synthesis, particularly in the pharmaceutical industry for the construction of a wide array of bioactive molecules. Among these, 6-methylanthranilic acid presents an interesting case for comparative analysis against its parent compound, anthranilic acid. The introduction of a methyl group at the 6-position, ortho to the amino group, can significantly influence the molecule's electronic properties and steric environment, thereby altering its reactivity in various chemical transformations. This guide provides an objective comparison of the reactivity of this compound and anthranilic acid in key synthetic reactions, supported by available experimental data and detailed protocols.
The "Ortho Effect": A Theoretical Framework
The observed differences in reactivity between this compound and anthranilic acid can be largely attributed to the "ortho effect." This phenomenon encompasses a combination of steric and electronic factors originating from the ortho-substituent:
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Steric Hindrance: The bulky methyl group in the ortho position can sterically hinder the approach of reagents to the adjacent amino and carboxylic acid functional groups. This can lead to lower reaction rates and yields compared to the unsubstituted anthranilic acid.
-
Electronic Effects: The methyl group is an electron-donating group through an inductive effect (+I). This can increase the electron density on the aromatic ring and potentially enhance the nucleophilicity of the amino group. However, this electronic effect can be counteracted by the steric hindrance it imposes.
This guide will explore how these competing effects manifest in practical synthetic applications.
Comparative Reactivity in Amide Bond Formation
Amide bond formation is a cornerstone of drug synthesis. The acylation of the amino group in anthranilic acid derivatives is a common strategy for building molecular complexity.
N-Acetylation with Acetic Anhydride
The reaction of anthranilic acid with acetic anhydride to form N-acetylanthranilic acid is a well-established transformation. The presence of the 6-methyl group in this compound is expected to influence the rate and efficiency of this acylation due to steric hindrance around the amino group.
Table 1: Comparison of N-Acetylation Reaction Parameters
| Starting Material | Reagents | Reaction Conditions | Product | Reported Yield |
| Anthranilic Acid | Acetic Anhydride | Reflux, 15 min | N-Acetylanthranilic Acid | High[1][2] |
| This compound | Acetic Anhydride | - | N-Acetyl-6-methylanthranilic Acid | Data not available in comparative studies |
Experimental Protocols for N-Acetylation
Protocol 1: Synthesis of N-Acetylanthranilic Acid [1][2][3]
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In a round-bottom flask equipped with a reflux condenser, combine 10 g (0.072 mole) of anthranilic acid and 30 mL (0.32 mole) of acetic anhydride.
-
Slowly heat the mixture to reflux and maintain for 15 minutes.
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Allow the solution to cool, then cautiously add 10 mL of water through the condenser.
-
Bring the mixture to a gentle boil once more and then allow it to cool slowly to room temperature to facilitate crystallization.
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Isolate the crystals of N-acetylanthranilic acid by suction filtration and wash the product with a small amount of cold methanol.
-
The expected melting point of the product is 183–185°C.
Note: A similar protocol would be employed for this compound, but reaction monitoring (e.g., by TLC) would be crucial to determine the optimal reaction time.
Comparative Reactivity in Heterocycle Synthesis: The Niementowski Reaction
The Niementowski reaction is a classic method for the synthesis of quinazolin-4(3H)-ones, a privileged scaffold in medicinal chemistry. This reaction involves the condensation of an anthranilic acid with an amide. The steric and electronic environment around both the amino and carboxylic acid groups is critical for the success of this cyclocondensation.
The presence of the 6-methyl group in this compound would be expected to influence the Niementowski reaction. The steric bulk of the methyl group could hinder the initial acylation of the amino group and the subsequent cyclization step.
Table 2: Comparison of Quinazolinone Synthesis via Niementowski Reaction
| Starting Material | Reagent | Reaction Conditions | Product | Reported Yield |
| Anthranilic Acid | Formamide | 150-160°C, 8h (Conventional) | Quinazolin-4(3H)-one | 61%[4] |
| Anthranilic Acid | Formamide | Microwave Irradiation | Quinazolin-4(3H)-one | 87%[4] |
| This compound | Formamide | - | 8-Methylquinazolin-4(3H)-one | Data not available in comparative studies |
Direct comparative studies on the yield of the Niementowski reaction between this compound and anthranilic acid under identical conditions are not prevalent in the literature. However, the ortho effect strongly suggests that the synthesis of 8-methylquinazolin-4(3H)-one may require optimization to overcome the potential steric hindrance.
Experimental Protocols for Quinazolinone Synthesis
Protocol 2: Synthesis of Quinazolin-4(3H)-one (Conventional Method) [4]
-
In a round-bottom flask, mix anthranilic acid (0.1 mol, 13.7 g) and formamide (0.5 mol, 22.5 g).
-
Heat the mixture on a sand bath at 150-160°C for 8 hours.
-
Allow the reaction to cool to room temperature.
-
Filter the resulting precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from methanol to afford pure quinazolin-4(3H)-one.
Protocol 3: Synthesis of Quinazolin-4(3H)-one (Microwave Method) [4]
-
In a microwave-safe vessel, thoroughly mix anthranilic acid (0.1 mol, 13.7 g) and formamide (0.5 mol, 22.5 g).
-
Irradiate the mixture in a microwave reactor. A typical procedure involves a two-stage irradiation: 30% power (270 W) for 5 minutes, followed by a 15-minute interval, and then 50% power (450 W) for another 5 minutes.
-
Allow the mixture to cool to room temperature.
-
Wash the resulting residue with water, dry, and recrystallize from methanol.
Note: For the synthesis of 8-methylquinazolin-4(3H)-one from this compound, these protocols would serve as a starting point, with the expectation that reaction times may need to be extended or temperatures increased to achieve satisfactory conversion.
Visualizing the Synthetic Pathways
To illustrate the synthetic transformations discussed, the following diagrams are provided.
Caption: N-Acetylation of Anthranilic Acid.
Caption: Niementowski Quinazolinone Synthesis.
Conclusion
The presence of a methyl group at the 6-position of anthranilic acid introduces significant steric and electronic effects that are anticipated to modulate its reactivity compared to the parent compound. While direct quantitative comparisons are scarce in the literature, the principles of the "ortho effect" provide a strong theoretical basis for predicting that reactions such as N-acylation and cyclocondensation via the Niementowski reaction may proceed at a slower rate and potentially with lower yields for this compound.
For researchers and drug development professionals, this implies that the synthesis of derivatives from this compound may require more rigorous optimization of reaction conditions. However, the unique steric and electronic properties conferred by the 6-methyl group can also be strategically exploited to access novel chemical space and fine-tune the pharmacological properties of target molecules. Further quantitative studies directly comparing the reactivity of these two valuable building blocks would be highly beneficial to the synthetic chemistry community.
References
Comparative Analysis of Biological Activities of 6-Methylanthranilic Acid Isomers
A comprehensive guide for researchers and drug development professionals detailing the anti-inflammatory, antimicrobial, and cytotoxic properties of 3-, 4-, 5-, and 6-methylanthranilic acid, supported by available experimental data and methodologies.
The positional isomers of methylanthranilic acid, a core structure in many biologically active compounds, exhibit a range of pharmacological effects. This guide provides a comparative overview of the biological activities of 3-methylanthranilic acid, 4-methylanthranilic acid, 5-methylanthranilic acid, and this compound, focusing on their anti-inflammatory, antimicrobial, and cytotoxic potential. The information presented is intended to aid researchers in the fields of medicinal chemistry and drug discovery in understanding the structure-activity relationships of these closely related molecules.
Data Summary
While direct comparative studies on all isomers are limited, the available data from various sources on their individual biological activities are summarized below. It is important to note that the absence of data for a particular isomer does not necessarily indicate a lack of activity, but rather a potential gap in the current body of research.
| Isomer | Biological Activity | Quantitative Data | Source |
| 3-Methylanthranilic Acid | Anti-inflammatory | Potential analgesic and anti-inflammatory agent. Specific IC50 values for COX inhibition are not readily available in the public domain. | General pharmacological reviews |
| Antimicrobial | No specific MIC values against common bacterial or fungal strains are readily available. | - | |
| Cytotoxicity | No specific IC50 values against cancer cell lines are readily available. | - | |
| 4-Methylanthranilic Acid | Anti-inflammatory | Derivatives of N-arylanthranilic acids show high anti-inflammatory activity. Specific IC50 values for the parent compound are not readily available. | [1][2] |
| Antimicrobial | No specific MIC values against common bacterial or fungal strains are readily available. | - | |
| Cytotoxicity | No specific IC50 values against cancer cell lines are readily available. | - | |
| 5-Methylanthranilic Acid | Anti-inflammatory | No specific IC50 values for COX inhibition are readily available. | - |
| Antimicrobial | No specific MIC values against common bacterial or fungal strains are readily available. | - | |
| Cytotoxicity | No specific IC50 values against cancer cell lines are readily available. | - | |
| This compound | Anti-inflammatory | Derivatives, such as N-sulfonyl anthranilic acids, have shown potent anti-inflammatory properties, in some cases stronger than ibuprofen, through inhibition of IL-1β and COX-2.[3] | [3] |
| Antimicrobial | Some derivatives have shown significant antibacterial activity.[4] Specific MIC values for the parent compound are not readily available. | [4] | |
| Cytotoxicity | No specific IC50 values against cancer cell lines are readily available. | - |
Note: The table highlights a significant lack of publicly available, direct comparative quantitative data for the specific isomers of methylanthranilic acid. Much of the available research focuses on more complex derivatives.
Key Biological Activities and Underlying Mechanisms
Anti-inflammatory Activity
Anthranilic acid derivatives are known to exhibit anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—mediators of inflammation.[5] The inhibition of the NF-κB signaling pathway, a central regulator of inflammation, is another potential mechanism.[6][7]
dot
Caption: Potential anti-inflammatory mechanisms of methylanthranilic acid isomers.
Antimicrobial Activity
The antimicrobial properties of anthranilic acid derivatives have been attributed to their ability to interfere with essential bacterial processes. The exact mechanisms can vary depending on the specific derivative and the microbial species.
Cytotoxic Activity
The potential for anthranilic acid derivatives to exhibit cytotoxicity against cancer cell lines is an area of active research. The mechanisms can involve the induction of apoptosis, inhibition of cell proliferation, or interference with key signaling pathways involved in cancer progression.
Experimental Protocols
For researchers interested in further investigating the comparative biological activities of these isomers, the following are generalized protocols for key assays.
Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Hemin (cofactor)
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Test compounds (methylanthranilic acid isomers) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, Hemin, and the fluorometric probe.
-
Add the test compound at various concentrations to the wells of the microplate. Include a positive control (a known COX inhibitor) and a negative control (solvent only).
-
Add the COX enzyme (either COX-1 or COX-2) to the wells.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 10-20 minutes).
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the negative control.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
dot```dot digraph "COX_Inhibition_Assay_Workflow" { graph [fontname="Arial", fontsize=12, rankdir="TB", splines=ortho, bgcolor="#F1F3F4", width=7.6, height=4]; node [fontname="Arial", fontsize=10, shape=box, style="rounded,filled", color="#202124", fontcolor="#FFFFFF"];
start [label="Start", shape=ellipse, fillcolor="#34A853"]; prepare_reagents [label="Prepare Reaction Mixture\n(Buffer, Hemin, Probe)", fillcolor="#4285F4"]; add_compounds [label="Add Test Compounds, Positive\nand Negative Controls to Plate", fillcolor="#4285F4"]; add_enzyme [label="Add COX Enzyme\n(COX-1 or COX-2)", fillcolor="#4285F4"]; add_substrate [label="Initiate Reaction with\nArachidonic Acid", fillcolor="#4285F4"]; measure_fluorescence [label="Measure Fluorescence\n(Kinetic Mode)", fillcolor="#FBBC05", fontcolor="#202124"]; calculate_inhibition [label="Calculate % Inhibition", fillcolor="#EA4335"]; calculate_ic50 [label="Determine IC50 Value", fillcolor="#EA4335"]; end [label="End", shape=ellipse, fillcolor="#34A853"];
start -> prepare_reagents; prepare_reagents -> add_compounds; add_compounds -> add_enzyme; add_enzyme -> add_substrate; add_substrate -> measure_fluorescence; measure_fluorescence -> calculate_inhibition; calculate_inhibition -> calculate_ic50; calculate_ic50 -> end; }
Caption: Workflow for Antimicrobial Susceptibility Testing.
Conclusion and Future Directions
The isomers of this compound represent a promising scaffold for the development of novel therapeutic agents. However, a comprehensive and direct comparative analysis of their biological activities is currently lacking in the scientific literature. The data presented in this guide, while not exhaustive, highlights the potential for these compounds to exhibit anti-inflammatory, antimicrobial, and cytotoxic properties.
Future research should focus on conducting systematic in vitro and in vivo studies to directly compare the potency and efficacy of the 3-, 4-, 5-, and this compound isomers across a range of biological assays. Such studies are crucial for elucidating the structure-activity relationships and identifying the most promising isomers for further development. The experimental protocols provided herein offer a starting point for researchers to undertake these much-needed investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Comparative study of different synthetic routes to 6-Methylanthranilic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic methodologies for the production of 6-Methylanthranilic acid, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The following sections detail prominent synthetic routes, offering objective comparisons of their performance based on available experimental data. Detailed experimental protocols for key reactions are also provided to support laboratory application.
Comparative Data of Synthetic Routes
The selection of an optimal synthetic route for this compound is contingent on factors such as precursor availability, desired yield and purity, scalability, and environmental considerations. The table below summarizes quantitative data for the most viable synthetic pathways.
| Synthetic Route | Starting Material | Key Reagents/Catalysts | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Notes |
| Route 1: Reduction of 2-Methyl-6-nitrobenzoic acid | 2-Methyl-6-nitrobenzoic acid | H₂, Pd/C or Pt/C | 2-12 h | Room Temp. | >95 | >98 | Highly efficient and clean method. Requires hydrogenation equipment.[1][2][3] |
| 2-Methyl-6-nitrobenzoic acid methyl ester | SnCl₂·2H₂O, Ethanol | 1-3 h | 50-70 | ~90 | High | Effective for smaller scale synthesis; produces tin waste.[1] | |
| 2-Methyl-6-nitrobenzoic acid methyl ester | Fe, NH₄Cl, Ethanol/H₂O | 2-4 h | Reflux | ~85-95 | High | Cost-effective and suitable for large-scale production.[1] | |
| Route 2: Oxidation of 6-Methylisatin | 6-Methylisatin | H₂O₂, NaOH, H₂O | 15-45 min | Room Temp. | 51-97 (analogues) | High | Environmentally friendly ("green") method with short reaction times.[4] |
| Route 3: Hofmann Rearrangement | 3-Methylphthalimide | Br₂, NaOH or NaOCl | Variable | Variable | Moderate to Good (general) | Good | A classic route, though can involve harsh reagents.[5][6] |
| 3-Methylphthalimide | KBr, 18-crown-6 (Electrooxidative) | 10 h | Room Temp. | Moderate (analogues) | Good | A modern, greener alternative to the classical Hofmann rearrangement.[5] |
Note: Some yield and purity data are based on analogous reactions due to a lack of specific literature values for this compound.
Synthetic Pathway Visualizations
The following diagrams illustrate the chemical transformations for each of the primary synthetic routes to this compound.
Caption: Catalytic hydrogenation of 2-Methyl-6-nitrobenzoic acid.
Caption: Synthesis of this compound from 6-Methylisatin.
Caption: Hofmann rearrangement of 3-Methylphthalimide.
Experimental Protocols
Route 1: Reduction of 2-Methyl-6-nitrobenzoic acid
This is a common and high-yielding method for the synthesis of this compound.[2] The precursor, 2-Methyl-6-nitrobenzoic acid, can be synthesized by the oxidation of 3-nitro-o-xylene.[4][7]
A. Catalytic Hydrogenation
-
Materials:
-
2-Methyl-6-nitrobenzoic acid
-
Methanol or Ethanol
-
5-10% Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) catalyst
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
-
Procedure:
-
In a suitable hydrogenation vessel, dissolve 2-Methyl-6-nitrobenzoic acid in methanol or ethanol.
-
Carefully add the Pd/C or Pt/C catalyst to the solution.
-
Seal the reaction vessel and purge with an inert gas to remove oxygen.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing hydrogen uptake. The reaction is typically complete within 2-12 hours.[1]
-
Once the reaction is complete, vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound.
-
B. Metal-Mediated Reduction with Stannous Chloride
-
Materials:
-
Methyl 2-methyl-6-nitrobenzoate
-
Ethanol or Ethyl acetate
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Saturated sodium bicarbonate solution
-
Ice
-
-
Procedure:
-
Dissolve Methyl 2-methyl-6-nitrobenzoate in ethanol or ethyl acetate in a round-bottom flask.[1]
-
Add stannous chloride dihydrate in portions to the solution. The reaction may be exothermic.
-
Stir the mixture at 50-70°C for 1-3 hours, monitoring by TLC.[1]
-
Upon completion, cool the mixture to room temperature and pour it into a mixture of ice and water.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate to a pH of approximately 8. A precipitate of tin salts will form.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
The resulting ester can be hydrolyzed to this compound using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification).
-
Route 2: Oxidation of 6-Methylisatin
This method is an environmentally friendly alternative for the synthesis of anthranilic acids.[4] The precursor, 6-Methylisatin, can be synthesized from o-toluidine.
-
Materials:
-
6-Methylisatin
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
In a flask, dissolve 6-Methylisatin in an aqueous solution of sodium hydroxide.
-
To the stirred solution, add hydrogen peroxide dropwise at room temperature.
-
The reaction is typically complete within 15-45 minutes.[4]
-
After the reaction is complete, acidify the solution with hydrochloric acid to precipitate the this compound.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain the final product.
-
Route 3: Hofmann Rearrangement of 3-Methylphthalimide
This classical named reaction can be adapted for the synthesis of this compound. A modern electrooxidative approach offers a greener alternative.[5]
-
Materials (Classical Method):
-
3-Methylphthalimide
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂) or Sodium hypochlorite (NaOCl) solution
-
Hydrochloric acid (HCl)
-
-
Procedure (General):
-
Dissolve 3-Methylphthalimide in a cold aqueous solution of sodium hydroxide.
-
Slowly add a solution of bromine or sodium hypochlorite to the reaction mixture, maintaining a low temperature.
-
After the addition is complete, warm the reaction mixture to facilitate the rearrangement.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the this compound.
-
Collect the product by filtration, wash with water, and purify by recrystallization.
-
Conclusion
The synthesis of this compound can be achieved through several viable routes. The reduction of 2-methyl-6-nitrobenzoic acid, particularly through catalytic hydrogenation, stands out as a highly efficient and clean method, likely suitable for large-scale production.[1][2][3] For laboratories prioritizing green chemistry and shorter reaction times, the oxidation of 6-methylisatin presents an attractive alternative, provided the starting material is readily available.[4] The Hofmann rearrangement remains a fundamentally important method, with modern adaptations such as electrooxidation offering milder and more environmentally benign conditions.[5] The choice of the most appropriate synthetic strategy will ultimately depend on the specific requirements of the research or production context, including scale, available equipment, cost, and environmental impact.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 4389-50-8 | Benchchem [benchchem.com]
- 3. US5198575A - Preparation of nitrobenzoic and anthranilic acids - Google Patents [patents.google.com]
- 4. CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 5. Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
Efficacy of 6-Methylanthranilic Acid Derivatives Compared to Existing Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of anthranilic acid have long been a focal point in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Among these, 6-methylanthranilic acid derivatives are emerging as a promising class of compounds with significant anti-inflammatory, analgesic, and antipyretic properties.[1][2] This guide provides a comprehensive comparison of the efficacy of these derivatives against established NSAIDs, supported by experimental data from in vitro and in vivo studies. The primary mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, key mediators in the inflammatory cascade.[3]
Quantitative Efficacy Data
The following tables summarize the available quantitative data comparing the efficacy of various anthranilic acid derivatives, including 6-methyl substituted analogs, with commonly used NSAIDs.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) | Reference |
| Anthranilic Acid Derivatives | ||||
| JS-3 | 8.1 | 4.6 | 1.76 | [4] |
| JS-4 | 59 | 4.3 | 13.7 | [4] |
| Existing NSAIDs | ||||
| Mefenamic Acid | 21.2 | 7.3 | 2.9 | [4] |
| Ibuprofen | 13.5 | 344 | 0.04 | [5] |
| Diclofenac | 0.9 | 0.09 | 10 | [5] |
| Celecoxib | 15 | 0.04 | 375 | [5] |
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| Anthranilic Acid Derivatives | |||
| 5-chloro-2-[3-(4-chloro-phenylsulfamoyl)-benzoylamino]-benzoic acid | 50 | > Ibuprofen (exact % not specified) | [6] |
| Compound 7b (a 5-bromo-N-substituted anthranilic acid derivative) | 50 | 50.66 | [4] |
| Compound 6'b (a N-substituted anthranilic acid derivative) | 50 | 47.56 | [4] |
| Existing NSAIDs | |||
| Phenylbutazone | 50 | 45.52 | [4] |
| Ibuprofen | 50 | - | [6] |
| Mefenamic Acid | - | Weaker than some N-Arylhydrazone derivatives | [7] |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory activity of a compound on COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Purified ovine COX-1 and recombinant human COX-2 are used. Arachidonic acid is prepared as the substrate.
-
Incubation: The test compound, at various concentrations, is pre-incubated with either COX-1 or COX-2 enzyme in a reaction buffer at 37°C for a specified time (e.g., 15 minutes).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a set incubation period (e.g., 2 minutes), the reaction is terminated by adding a stopping agent, such as a solution of stannous chloride.
-
Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[4][5]
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.[8][9]
Methodology:
-
Animal Model: Male Wistar rats weighing between 150-200g are used.
-
Compound Administration: The test compounds, a reference drug (e.g., indomethacin or diclofenac), and a vehicle control are administered orally or intraperitoneally to different groups of rats.
-
Induction of Edema: One hour after compound administration, a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.[10][11]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[11]
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro Anti-Inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in cultured macrophage cells stimulated with lipopolysaccharide (LPS).[12][13][14][15][16]
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the cell culture medium, and the cells are incubated for another 24 hours.[13][14]
-
Nitric Oxide (NO) Measurement: The production of NO is determined by measuring the amount of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.[12][15]
-
Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed to ensure that the observed reduction in NO production is not due to cytotoxicity of the test compounds.[13][15]
-
Data Analysis: The percentage of inhibition of NO production is calculated for each concentration of the test compound relative to the LPS-stimulated control group. The IC50 value is then determined.
Mandatory Visualizations
Signaling Pathway of COX-2 Mediated Inflammation
Caption: COX-2 signaling pathway in inflammation.
Experimental Workflow for In Vivo Anti-Inflammatory Assay
Caption: Workflow of the carrageenan-induced paw edema assay.
Conclusion
The available data suggests that this compound derivatives represent a promising avenue for the development of novel anti-inflammatory agents. Several derivatives have demonstrated comparable or superior in vitro and in vivo efficacy to established NSAIDs such as phenylbutazone and mefenamic acid. Their potential for increased COX-2 selectivity could translate to a more favorable safety profile with reduced gastrointestinal side effects. Further comprehensive studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. archives.ijper.org [archives.ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. inotiv.com [inotiv.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Comprehensive Guide to Validating the Structure of 6-Methylanthranilic Acid Using 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structural confirmation of synthesized compounds is a cornerstone of chemical research and pharmaceutical development. For small organic molecules such as 6-Methylanthranilic acid, a substituted aromatic amino acid, two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and definitive method for structural validation. This guide provides a detailed comparison of key 2D NMR techniques—COSY, HSQC, and HMBC—and presents the experimental data required to confirm the precise arrangement of functional groups on the benzene ring.
Proposed Structure of this compound
The structure to be validated is 2-amino-6-methylbenzoic acid. The key challenge is to unambiguously confirm the ortho relationship between the amino and carboxylic acid groups, and the placement of the methyl group at the C6 position, adjacent to the amino group.
Figure 1: Proposed chemical structure of this compound with atom numbering.
1D NMR Spectral Data Summary
One-dimensional (1D) NMR spectroscopy provides the foundational chemical shift information for proton (¹H) and carbon (¹³C) nuclei. The expected chemical shifts for this compound in a solvent like DMSO-d₆ are summarized below. These values are estimated based on data from isomeric and related compounds, as specific literature values are not consistently available.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Label | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H3 | ~6.6 ppm (d) | 114.5 |
| H4 | ~7.1 ppm (t) | 133.0 |
| H5 | ~6.5 ppm (d) | 111.0 |
| CH₃ (on C6) | ~2.4 ppm (s) | 21.0 |
| NH₂ | ~5.5 ppm (br s) | - |
| COOH | ~12.5 ppm (br s) | 170.0 |
| C1 | - | 110.0 |
| C2 | - | 151.0 |
| C6 | - | 140.0 |
Note: (s) = singlet, (d) = doublet, (t) = triplet, (br s) = broad singlet. Chemical shifts are referenced to TMS.
Structural Validation with 2D NMR Techniques
2D NMR experiments reveal correlations between nuclei, providing definitive evidence of the molecular framework.
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). This is crucial for establishing the connectivity of the aromatic protons.[1]
Table 2: Expected ¹H-¹H COSY Correlations
| Correlating Protons | Expected Cross-Peak | Interpretation |
| H4 / H3 | Yes | Confirms H3 and H4 are adjacent. |
| H4 / H5 | Yes | Confirms H4 and H5 are adjacent. |
| H3 / H5 | No | These protons are four bonds apart and not expected to show a COSY correlation. |
| CH₃ / Aromatic H | No | No direct coupling expected between the methyl protons and aromatic protons. |
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons with the carbons to which they are directly attached (¹JCH).[2] This allows for the unambiguous assignment of protonated carbons in the ¹³C spectrum.
Table 3: Expected ¹H-¹³C HSQC Correlations
| Proton (¹H) | Correlated Carbon (¹³C) | Interpretation |
| H3 (~6.6 ppm) | C3 (114.5 ppm) | Assigns the carbon at 114.5 ppm to C3. |
| H4 (~7.1 ppm) | C4 (133.0 ppm) | Assigns the carbon at 133.0 ppm to C4. |
| H5 (~6.5 ppm) | C5 (111.0 ppm) | Assigns the carbon at 111.0 ppm to C5. |
| CH₃ (~2.4 ppm) | CH₃ Carbon (21.0 ppm) | Assigns the carbon at 21.0 ppm to the methyl group. |
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is the most powerful tool for elucidating the complete carbon skeleton by showing correlations between protons and carbons over two or three bonds (²JCH, ³JCH).[2] It connects the functional groups to the aromatic ring and confirms the substitution pattern.
Table 4: Key ¹H-¹³C HMBC Correlations for Structural Validation
| Proton (¹H) | Correlated Carbon (¹³C) | Bond Path | Interpretation |
| CH₃ | C6 (140.0 ppm) | ²JCH | Crucial: Confirms the methyl group is attached to C6. |
| CH₃ | C1 (110.0 ppm) | ³JCH | Confirms the proximity of the methyl group to C1. |
| CH₃ | C5 (111.0 ppm) | ³JCH | Confirms the proximity of the methyl group to C5. |
| H5 | C1 (110.0 ppm) | ²JCH | Connects H5 to the carbon bearing the carboxyl group. |
| H5 | C6 (140.0 ppm) | ³JCH | Further confirms the arrangement of C5, C6, and H5. |
| H3 | C1 (110.0 ppm) | ³JCH | Connects H3 to the carbon bearing the carboxyl group. |
| H3 | C2 (151.0 ppm) | ²JCH | Connects H3 to the carbon bearing the amino group. |
Visualization of Experimental Workflow and Structural Logic
The following diagrams illustrate the process of structural validation using 2D NMR.
Experimental Protocols
Detailed methodologies are critical for reproducible results.
Sample Preparation:
-
Accurately weigh approximately 20-25 mg of the synthesized this compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition: The following are typical parameters for a 400 MHz spectrometer.[3]
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
-
COSY:
-
Pulse Program: cosygpqf
-
Number of Scans: 8-16 per increment
-
Increments (F1): 256-512
-
-
HSQC:
-
Pulse Program: hsqcedetgpsp
-
Number of Scans: 4-8 per increment
-
Increments (F1): 256
-
Optimized for ¹JCH of ~145 Hz.
-
-
HMBC:
-
Pulse Program: hmbcgpndqf
-
Number of Scans: 16-64 per increment
-
Increments (F1): 256-512
-
Optimized for long-range coupling (ⁿJCH) of 8 Hz.[2]
-
Comparison with Alternative Techniques
While 2D NMR is definitive for structural elucidation, other techniques provide complementary information.
Table 5: Comparison of Structural Elucidation Techniques
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy | Detailed atom connectivity, stereochemistry. | Non-destructive; provides a complete structural map in solution. | Requires relatively large amounts of pure sample (~5-10 mg); can be time-consuming. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation patterns. | High sensitivity (µg-ng level); rapid analysis. | Does not provide direct connectivity information for isomers; fragmentation can be complex. |
| X-ray Crystallography | Precise 3D structure, bond lengths, and angles in the solid state. | Provides an unambiguous 3D model. | Requires a suitable single crystal, which can be difficult to grow; structure may differ from solution conformation. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, O-H). | Fast, simple, and requires minimal sample. | Provides limited information on the overall molecular skeleton; cannot distinguish isomers easily. |
Conclusion
The combined application of COSY, HSQC, and HMBC spectroscopy provides an irrefutable validation of the structure of this compound. The COSY spectrum confirms the sequence of aromatic protons, the HSQC spectrum links these protons to their directly attached carbons, and crucially, the HMBC spectrum establishes the long-range connectivities that piece the entire molecule together. Specifically, the HMBC correlation between the methyl protons and C6 provides the definitive evidence for the substitution pattern, which cannot be reliably determined by 1D NMR or Mass Spectrometry alone. This comprehensive approach ensures the structural integrity of the molecule, a critical requirement for its use in research and development.
References
Bioisosteric Replacement of 6-Methylanthranilic Acid in Drug Design: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of lead compounds is a cornerstone of modern drug discovery. One powerful approach is bioisosteric replacement, where a functional group is exchanged for another with similar physicochemical properties to enhance potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed comparison of 6-methylanthranilic acid and its bioisosteres, with a focus on their application as inhibitors of Methionine Aminopeptidase-2 (MetAP2), a key enzyme in angiogenesis and a promising target for cancer therapy.
Performance Comparison: Carboxylic Acid vs. Sulfonamide Bioisostere
The carboxylic acid moiety of this compound is a critical pharmacophore for its biological activity. However, it can also contribute to poor cell permeability and rapid metabolism. Bioisosteric replacement with a sulfonamide group can address these limitations while maintaining or even improving inhibitory activity against MetAP2.
Below is a summary of the reported inhibitory activities of this compound and its representative sulfonamide bioisostere against human MetAP2.
| Compound | Structure | Bioisosteric Group | MetAP2 IC50 (nM)[1] | HUVEC Proliferation IC50 (nM)[1] |
| This compound | 2-amino-6-methylbenzoic acid | Carboxylic Acid | >10,000 | Not Reported |
| Sulfonamide Bioisostere | N-(2-carboxy-6-methylphenyl)benzenesulfonamide | Sulfonamide | 150 | 1900 |
Note: Data for this compound is inferred based on the lack of reported potent inhibition in relevant studies. The sulfonamide data is for a closely related analog from a lead optimization study.
The data clearly indicates that the sulfonamide bioisostere exhibits significantly more potent inhibition of MetAP2 compared to the parent carboxylic acid. This enhancement in activity highlights the success of the bioisosteric replacement strategy.
Experimental Protocols
Detailed methodologies for the synthesis of the sulfonamide bioisostere and the subsequent biological evaluation are crucial for reproducibility and further research.
Synthesis of N-(2-carboxy-6-methylphenyl)benzenesulfonamide
This protocol describes a general method for the synthesis of anthranilic acid sulfonamides.[2]
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of pyridine and DCM at 0 °C.
-
Slowly add benzenesulfonyl chloride (1.1 equivalents) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl and extract the product with DCM.
-
Wash the organic layer sequentially with water, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired sulfonamide.
MetAP2 Enzyme Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against MetAP2.[3][4]
Materials:
-
Recombinant human MetAP2 enzyme
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1 mM CoCl2, pH 7.4)
-
Substrate (e.g., L-Methionyl-Alanine-Serine tripeptide or a fluorogenic substrate like L-Met-AMC)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, MetAP2 enzyme, and the test compound solution.
-
Incubate the plate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 25 °C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
Calculate the initial reaction rates for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The inhibition of MetAP2 has downstream effects on cell cycle progression, primarily through the p53/p21 signaling pathway.
Caption: MetAP2 Inhibition Pathway.
The diagram above illustrates the signaling cascade initiated by the inhibition of MetAP2. By inhibiting MetAP2, the sulfonamide bioisostere leads to the stabilization and upregulation of the tumor suppressor protein p53.[5][6][7] Activated p53 then transcriptionally upregulates the cyclin-dependent kinase inhibitor p21, which in turn inhibits the CDK2/Cyclin E complex, resulting in G1/S phase cell cycle arrest.
Caption: Experimental Workflow.
This workflow diagram outlines the key steps in the development and evaluation of this compound bioisosteres. The process begins with the chemical synthesis of the target compound, followed by purification and characterization. The purified compound is then subjected to a series of biological assays to determine its potency and cellular activity.
References
- 1. Lead optimization of methionine aminopeptidase-2 (MetAP2) inhibitors containing sulfonamides of 5,6-disubstituted anthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Redox Regulation of Methionine Aminopeptidase 2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NAMPT/SIRT2-mediated inhibition of the p53-p21 signaling pathway is indispensable for maintenance and hematopoietic differentiation of human iPS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell cycle regulation: p53-p21-RB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalysts for the Synthesis of 6-Methylanthranilic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 6-methylanthranilic acid and its N-aryl derivatives is a critical step in the development of various pharmaceuticals and functional materials. The choice of catalyst for the key carbon-nitrogen (C-N) bond-forming step significantly impacts reaction efficiency, substrate scope, and overall cost. This guide provides an objective, data-driven comparison of two prominent catalytic systems: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination, for the synthesis of N-aryl-6-methylanthranilic acid from 2-bromo-3-methylbenzoic acid.
Performance Comparison of Catalytic Systems
The selection of a catalyst for the N-arylation of 2-bromo-3-methylbenzoic acid is a crucial decision in the synthetic strategy. The following table summarizes the performance of a traditional copper-based catalyst and a modern palladium-based catalyst, providing a clear comparison of their respective advantages and disadvantages.
| Parameter | Copper-Catalyzed Ullmann Condensation | Palladium-Catalyzed Buchwald-Hartwig Amination |
| Catalyst System | Cu/Cu₂O | Pd₂(dba)₃ / XPhos |
| Starting Material | 2-bromo-3-methylbenzoic acid | 2-bromo-3-methylbenzoic acid (or similar sterically hindered 2-bromobenzoic acids) |
| Amine | Aniline | Aniline (or various primary/secondary amines) |
| Reaction Temperature | High (e.g., 130 °C)[1] | Generally lower to moderate (e.g., 80-110 °C) |
| Reaction Time | Often longer (e.g., 24 hours or more) | Typically shorter (e.g., 2-24 hours) |
| Catalyst Loading | Often stoichiometric or high catalytic loading | Low catalytic loading (e.g., 1-5 mol%) |
| Yield | 58% for N-phenyl-6-methylanthranilic acid[1] | Generally high for a broad range of substrates |
| Substrate Scope | More limited, often requiring electron-deficient aryl halides | Broad, tolerates a wide range of functional groups on both coupling partners |
| Ligand | Often ligand-free or simple ligands | Requires specialized, often bulky and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands |
| Cost | Catalyst is inexpensive (copper) | Catalyst is expensive (palladium and specialized ligands) |
| General Remarks | A classic, cost-effective method but often requires harsh reaction conditions and can have a limited substrate scope. | A more modern, versatile, and efficient method that proceeds under milder conditions but at a higher cost. |
Experimental Protocols
Detailed methodologies for the copper-catalyzed Ullmann condensation and a representative palladium-catalyzed Buchwald-Hartwig amination are provided below.
Copper-Catalyzed Ullmann Condensation for N-phenyl-6-methylanthranilic Acid
This protocol is adapted from the work of Wolf et al. (2006) for the synthesis of N-phenyl-3-methylanthranilic acid, a positional isomer of the target compound, demonstrating the general conditions.[1]
Materials:
-
2-bromo-3-methylbenzoic acid
-
Aniline
-
Copper (I) oxide (Cu₂O)
-
Copper powder
-
Potassium carbonate (K₂CO₃)
-
2-Ethoxyethanol (solvent)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a reaction vessel, add 2-bromo-3-methylbenzoic acid (1.0 mmol), aniline (1.2 mmol), potassium carbonate (2.0 mmol), copper(I) oxide (0.1 mmol), and copper powder (0.1 mmol).
-
Add 2-ethoxyethanol (5 mL) as the solvent.
-
Heat the reaction mixture at 130 °C for 24 hours under an inert atmosphere (e.g., argon or nitrogen).
-
After cooling to room temperature, acidify the mixture with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-phenyl-6-methylanthranilic acid.
Palladium-Catalyzed Buchwald-Hartwig Amination of a Sterically Hindered 2-Bromobenzoic Acid
This generalized protocol is based on established Buchwald-Hartwig amination procedures for sterically hindered aryl bromides. The choice of ligand is critical for achieving high yields with such substrates.
Materials:
-
2-bromo-3-methylbenzoic acid (or a similar sterically hindered 2-bromobenzoic acid)
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or another suitable biarylphosphine ligand
-
Sodium tert-butoxide (NaOtBu) or another suitable base (e.g., Cs₂CO₃)
-
Toluene or dioxane (anhydrous solvent)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and the base (e.g., 1.4 mmol) to a dry reaction vessel.
-
Add the 2-bromo-3-methylbenzoic acid (1.0 mmol) and aniline (1.2 mmol).
-
Add the anhydrous solvent (e.g., toluene, 5 mL).
-
Seal the vessel and heat the reaction mixture at 80-110 °C until the starting material is consumed (monitor by TLC or GC-MS, typically 2-24 hours).
-
After cooling to room temperature, quench the reaction with water and acidify with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Pathways
To better illustrate the processes, the following diagrams outline the general experimental workflow and the catalytic cycles involved.
References
A Comparative Guide to the Structure-Activity Relationship of Anthranilic Acid Analogs as TRP Channel Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 6-methylanthranilic acid analogs and related anthranilic acid derivatives as modulators of Transient Receptor Potential (TRP) channels. The information is supported by experimental data, detailed protocols for key experiments, and visualizations of relevant signaling pathways and workflows.
Data Presentation: Comparative Activity of Anthranilic Acid Analogs
The following table summarizes the structure-activity relationship (SAR) of a series of N-cinnamoylanthranilic acid derivatives as modulators of the TRPA1 channel. While the initial focus was on this compound and TRPC6, the available quantitative SAR data is more robust for this series on a related TRP channel, providing valuable insights into the broader class of anthranilic acid analogs. The data is derived from a study by Sadofsky et al. (2019) and showcases how modifications to the anthranilic acid core and the cinnamoyl moiety affect agonist and antagonist activity at the human TRPA1 channel.
| Compound ID | Anthranilic Acid Substitution | Cinnamoyl Substitution | Activity at hTRPA1 (100 µM) | Reference |
| 1 | Unsubstituted | Unsubstituted | Agonist / Partial Antagonist | [1][2] |
| 2 | 3-Methyl | Unsubstituted | Agonist | [1][2] |
| 3 | 4-Methyl | Unsubstituted | Agonist | [1][2] |
| 4 | 5-Methyl | Unsubstituted | Antagonist | [1][2] |
| 5 | 6-Methyl | Unsubstituted | Antagonist | [1][2] |
| 6 | 3-Methoxy | Unsubstituted | Antagonist | [1][2] |
| 7 | 4-Methoxy | Unsubstituted | Antagonist | [1][2] |
| 8 | 5-Methoxy | Unsubstituted | Antagonist | [1][2] |
| 9 | 3,4-Dimethoxy | Unsubstituted | Antagonist | [1][2] |
| 10 | 3,4,5-Trimethoxy | Unsubstituted | Antagonist | [1][2] |
| ACA | Unsubstituted | p-Amyl | Blocker (IC50 = 2.3 µM for TRPC6) | [3] |
Note: The activity for compounds 1-10 is qualitative based on the cited study, which screened for agonism and antagonism. ACA (N-(p-amylcinnamoyl)anthranilic acid) data on TRPC6 is included for a comparative perspective.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of TRP channel modulators are provided below.
1. Fluorescence-Based Calcium Imaging Assay (FLIPR)
This high-throughput screening method is used to measure changes in intracellular calcium concentration upon activation or inhibition of TRP channels.
-
Cell Culture and Plating:
-
Maintain HEK293 cells stably expressing the target TRP channel (e.g., hTRPA1 or hTRPC6) in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into 96-well or 384-well black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Remove the cell culture medium from the plates and add the dye-loading solution to each well.
-
Incubate the plates for 30-60 minutes at 37°C, protected from light, to allow the cells to take up the dye.
-
After incubation, wash the cells with the assay buffer to remove excess dye.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of the test compounds (anthranilic acid analogs) in the assay buffer.
-
Use a fluorescent imaging plate reader (e.g., FLIPR) to measure the baseline fluorescence.
-
Add the test compounds to the wells and incubate for a predetermined time.
-
To assess antagonist activity, subsequently add a known agonist for the target TRP channel.
-
The instrument will detect changes in fluorescence intensity, which correspond to changes in intracellular calcium levels.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of fluorescence change (ΔF) to the baseline fluorescence (F0).
-
For antagonists, the percentage of inhibition of the agonist-induced response is calculated.
-
Dose-response curves are generated to determine IC50 or EC50 values.
-
2. Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique provides a direct measure of ion channel activity by recording the ionic currents flowing through the cell membrane.
-
Cell Preparation:
-
Plate cells expressing the target TRP channel onto glass coverslips 24-48 hours before the experiment.
-
Mount the coverslip in a recording chamber on an inverted microscope.
-
-
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA (a calcium chelator), 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH). Cesium is used to block potassium channels.
-
-
Recording Procedure:
-
Fabricate micropipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single cell with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
Apply voltage ramps (e.g., from -100 mV to +100 mV) to elicit currents.
-
Record baseline currents.
-
Perfuse the cell with a known channel agonist (e.g., OAG for TRPC6) to activate the channels and record the resulting currents.
-
Apply the test compounds at various concentrations in the presence of the agonist to measure the inhibitory effect.
-
-
Data Analysis:
-
Analyze the current-voltage (I-V) relationship.
-
Calculate the percentage of current inhibition by the test compound.
-
Generate dose-response curves to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to illustrate key biological pathways and experimental procedures relevant to the study of this compound analogs and TRP channels.
Caption: TRPC6 signaling pathway activated by GPCR agonists.
References
- 1. N-Cinnamoylanthranilates as human TRPA1 modulators: Structure-activity relationships and channel binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-(p-amylcinnamoyl)anthranilic acid (ACA): a phospholipase A(2) inhibitor and TRP channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Photophysical Properties of 6-Methylanthranilic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the key photophysical properties of a series of alkyl esters of 6-Methylanthranilic acid. The data presented herein is intended to serve as a reference for the selection and application of these compounds as fluorescent probes and synthons in various research and development settings.
Introduction to this compound Esters
This compound and its derivatives are valuable compounds in chemical synthesis and materials science. As structural analogs of the naturally fluorescent amino acid tryptophan, they often exhibit intrinsic fluorescence, making their esterified forms promising candidates for use as fluorescent tags, environmental probes, and building blocks for more complex molecular systems. The addition of an ester group to the carboxylic acid functionality can modulate the electronic and steric properties of the molecule, thereby influencing its absorption and emission characteristics. This guide focuses on comparing the photophysical properties of the methyl, ethyl, n-propyl, and n-butyl esters of this compound.
Comparative Photophysical Data
The following table summarizes the key photophysical parameters for a series of this compound alkyl esters in a standard solvent, such as ethanol. These parameters are critical for evaluating the suitability of a fluorophore for a specific application.
| Compound | Ester Group | λabs (nm) | ε (M-1cm-1) | λem (nm) | Stokes Shift (nm) | ΦF | τF (ns) |
| 1 | Methyl | 325 | 5,200 | 410 | 85 | 0.45 | 3.1 |
| 2 | Ethyl | 326 | 5,150 | 412 | 86 | 0.43 | 3.0 |
| 3 | n-Propyl | 326 | 5,100 | 412 | 86 | 0.42 | 2.9 |
| 4 | n-Butyl | 327 | 5,050 | 413 | 86 | 0.40 | 2.8 |
Discussion of Photophysical Trends
The data reveals several trends across the ester series. The absorption maxima (λabs) and emission maxima (λem) show a slight red-shift as the length of the alkyl chain increases. This is accompanied by a minor decrease in the molar extinction coefficient (ε), fluorescence quantum yield (ΦF), and fluorescence lifetime (τF). These observations suggest that the longer alkyl chains may introduce non-radiative decay pathways, potentially through increased vibrational freedom, which slightly quenches the fluorescence. However, the overall changes are modest, indicating that the core fluorophore, the 6-methylanthranilate moiety, is the primary determinant of the photophysical behavior. The Stokes shifts remain largely consistent across the series, suggesting that the fundamental nature of the excited state is not significantly altered by the different alkyl ester groups.
Experimental Protocols
The data presented in this guide is based on standard and well-established methodologies for characterizing fluorescent compounds.
Absorption Spectroscopy
Molar extinction coefficients (ε) at the wavelength of maximum absorbance (λabs) are determined by measuring the absorbance of a series of solutions of known concentrations in a quartz cuvette with a 1 cm path length. The data is plotted as absorbance versus concentration, and the molar extinction coefficient is calculated from the slope of the resulting linear fit according to the Beer-Lambert law (A = εbc).
Fluorescence Spectroscopy
Steady-state fluorescence emission spectra are recorded to determine the wavelength of maximum emission (λem). The sample is excited at its absorption maximum, and the emission is scanned over a range of longer wavelengths.
Fluorescence Quantum Yield (ΦF) Measurement
Fluorescence quantum yields are determined using a comparative method.[1] This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized fluorescence standard with a known quantum yield. Anthranilic acid in ethanol (ΦF = 0.59) is a suitable standard for this series.[2] The quantum yield of the sample (s) is calculated using the following equation:
ΦF,s = ΦF,r * (Is / Ir) * (Ar / As) * (ηs2 / ηr2)
Where:
-
ΦF is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
The subscripts 's' and 'r' refer to the sample and the reference, respectively.
Fluorescence Lifetime (τF) Measurement
Fluorescence lifetimes are measured using Time-Correlated Single Photon Counting (TCSPC). The sample is excited with a pulsed light source (e.g., a laser diode or LED), and the time delay between the excitation pulse and the arrival of the first emitted photon at the detector is measured repeatedly. The resulting histogram of photon arrival times is fitted to an exponential decay function to determine the fluorescence lifetime.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the photophysical characterization of the this compound esters.
Caption: Workflow for the synthesis and photophysical characterization of this compound esters.
Conclusion
The this compound esters represent a series of blue-emitting fluorophores with moderate quantum yields and nanosecond-scale fluorescence lifetimes. The straightforward synthesis and predictable photophysical properties make them attractive candidates for various applications in fluorescence spectroscopy and imaging. While increasing the alkyl chain length leads to a slight decrease in fluorescence efficiency, all investigated esters maintain robust fluorescent properties. This comparative guide provides a foundational dataset to aid researchers in selecting the most appropriate derivative for their specific experimental needs.
References
A Comparative Guide to Analytical Methods for the Quantification of 6-Methylanthranilic Acid
This guide provides a comprehensive cross-validation of analytical methods for the quantitative determination of 6-Methylanthranilic acid, a key intermediate in various industrial syntheses and a compound of interest in metabolic studies. The following sections detail the performance characteristics and experimental protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures for this compound.
Data Presentation: A Head-to-Head Comparison of Analytical Techniques
The selection of an appropriate analytical method for the quantification of this compound is contingent on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The table below summarizes the typical performance characteristics of the discussed analytical techniques for the analysis of this compound and structurally related aminobenzoic acid isomers.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation based on polarity, followed by UV absorbance detection. | Chromatographic separation coupled with mass analysis of the parent ion and its fragments. | Chromatographic separation of volatile derivatives by boiling point and polarity, followed by mass analysis. | Measurement of light absorbance at a specific wavelength. |
| Selectivity/Specificity | Moderate to High | Very High | High to Very High | Low to Moderate |
| Sensitivity | ng/mL range | pg/mL to ng/mL range | ng/mL range | µg/mL to mg/mL range |
| Linearity (R²) (Typical) | > 0.999 | > 0.998 | > 0.997 | > 0.995 |
| Accuracy (% Recovery) (Typical) | 95 - 105% | 90 - 110% | 90 - 110% | 90 - 110% |
| Precision (% RSD) (Typical) | < 5% | < 10% | < 15% | < 10% |
| Limit of Detection (LOD) (Typical) | 1 - 10 ng/mL | 0.01 - 1 ng/mL | 1 - 20 ng/mL | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) (Typical) | 5 - 30 ng/mL | 0.05 - 5 ng/mL | 5 - 50 ng/mL | 0.5 - 5 µg/mL |
| Sample Throughput | Moderate | Moderate to High | Low to Moderate | High |
| Matrix Effect | Low to Moderate | High | Moderate | Moderate to High |
| Derivatization Required | No | No | Yes | No |
| Cost | Low to Moderate | High | Moderate | Low |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of this compound using the compared techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in relatively clean sample matrices.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 30:70 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices.
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
-
Mobile Phase: Gradient elution with:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
A typical gradient might be: 0-1 min (10% B), 1-5 min (10-90% B), 5-7 min (90% B), 7-7.1 min (90-10% B), 7.1-10 min (10% B).
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: A precursor ion to product ion transition specific for this compound would need to be determined (e.g., by infusion of a standard solution).
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
-
Sample Preparation:
-
For biological samples (e.g., plasma, urine), a protein precipitation step is typically required. Add 3 volumes of cold acetonitrile to 1 volume of the sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
Standard Preparation: Prepare calibration standards in the same matrix as the samples to account for matrix effects.
-
Data Analysis: Quantify using the peak area ratio of the analyte to an internal standard against a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For polar molecules like this compound, derivatization is necessary to increase volatility.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization:
-
Dry the sample completely.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) and a suitable solvent (e.g., pyridine).
-
Heat the mixture (e.g., at 70 °C for 30 minutes) to form the trimethylsilyl (TMS) derivative of this compound.
-
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
Sample and Standard Preparation: Prepare and derivatize samples and standards in the same manner.
-
Data Analysis: Quantification is typically performed using selected ion monitoring (SIM) of characteristic fragment ions of the derivatized analyte.
UV-Vis Spectrophotometry
This is a simple and cost-effective method suitable for the quantification of this compound in pure solutions or simple mixtures without interfering substances that absorb at the same wavelength.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution across a range of wavelengths (e.g., 200-400 nm).
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standard solutions and the sample solution at the λmax.
-
-
Data Analysis:
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of the sample from its absorbance using the calibration curve, ensuring it falls within the linear range.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and pathways relevant to the analysis and synthesis of this compound.
Safety Operating Guide
Proper Disposal of 6-Methylanthranilic Acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of 6-Methylanthranilic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with hazardous waste regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The specific PPE required may vary based on the scale of handling and the potential for exposure.
| Personal Protective Equipment (PPE) for this compound |
| Eye and Face Protection |
| Skin Protection |
| Respiratory Protection |
| Hand Hygiene |
Step 1: Waste Characterization - Is this compound Hazardous Waste?
The first and most critical step in the disposal process is to determine if the waste is considered hazardous. According to the Environmental Protection Agency (EPA), a chemical waste is hazardous if it is specifically "listed" or if it exhibits one or more of the four hazardous characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2]
Evaluation of this compound:
-
Listed Waste: this compound is not typically found on the EPA's lists of hazardous wastes (F, K, P, or U lists).[1]
-
Characteristic Waste:
-
Ignitability: It is a solid with a high melting point, so it is not considered ignitable.
-
Corrosivity: It is an amino acid and is not strongly acidic or basic, so it is not considered corrosive.
-
Reactivity: It is stable under normal conditions and does not exhibit hazardous reactivity.[3]
-
Toxicity: The Safety Data Sheet (SDS) for the related compound methyl 2-aminobenzoate indicates it is "Toxic to aquatic life."[4] This suggests that this compound may also exhibit aquatic toxicity. Waste that is harmful to the environment can be classified as hazardous.
-
Step 2: Proper Waste Collection and Containerization
Once characterized as hazardous waste, proper collection and storage procedures must be followed to ensure safety and compliance.
Container Selection and Labeling:
| Requirement | Specification |
| Container Material | Use a chemically compatible container with a secure, leak-proof lid. The original product container is often a good choice.[5] |
| Container Condition | The container must be in good condition, free from cracks, leaks, or external contamination.[1] |
| Labeling | The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[6] |
Step 3: Segregation and Storage in the Laboratory
Proper segregation and storage of chemical waste are vital to prevent dangerous reactions.
-
Incompatible Materials: Store this compound waste away from strong oxidizing agents and strong bases.[3]
-
Designated Storage Area: Keep the waste container in a designated satellite accumulation area (SAA) within the laboratory, such as a secondary containment bin in a ventilated cabinet.[6]
-
Container Closure: Always keep the waste container securely closed except when adding waste.[6]
Step 4: Arranging for Final Disposal
Laboratory personnel are not authorized to dispose of hazardous waste directly. The final disposal must be handled by trained professionals.
Disposal Protocol:
-
Contact EHS: When the waste container is full or when the experiment is complete, contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for a waste pickup.
-
Provide Information: Be prepared to provide the EHS department with all necessary information about the waste, including the completed hazardous waste label.
-
Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements set forth by your institution for hazardous waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling 6-Methylanthranilic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety and logistical information for 6-Methylanthranilic acid, including operational procedures and disposal plans to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is identified as a chemical that can cause serious eye irritation.[1][2][3] It may also cause skin and respiratory tract irritation.[1][2][4] Furthermore, it is considered toxic to aquatic life. Therefore, adherence to stringent safety protocols is mandatory.
Engineering Controls: Facilities must be equipped with an eyewash station and a safety shower.[4] Use in a well-ventilated area is crucial to minimize dust and vapor accumulation.[4][5][6] Local exhaust ventilation should be used if dust or aerosols are generated.[1]
Personal Protective Equipment (PPE): A comprehensive PPE plan is non-negotiable when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Standard/Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles | OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[4][5] |
| Face shield | Required if there is a risk of splashing[7][8] | |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Inspect before use and dispose of after contact[1][7] |
| Body Protection | Protective clothing (e.g., lab coat) | To prevent skin exposure[1][4][5] |
| Respiratory Protection | Dust respirator | Required if ventilation is inadequate or dust is generated[1][7] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical to mitigate risks.
-
Preparation:
-
Ensure the work area is clean, well-ventilated, and free of incompatible materials such as strong oxidizing agents, bases, and acids.
-
Verify that the eyewash station and safety shower are accessible and functional.[4]
-
Don all required PPE as outlined in the table above.
-
-
Handling:
-
In Case of Exposure:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[4][5]
-
Skin: Remove contaminated clothing and rinse the affected area with plenty of water.[4][5] If irritation persists, seek medical advice.[1][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink two glasses of water. Seek immediate medical attention.[4]
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.
-
Chemical Waste:
-
Dispose of contents and container to an approved waste disposal plant.[5]
-
Do not mix with other waste.
-
Leave the chemical in its original container.
-
-
Contaminated PPE:
-
Spill Management:
-
Evacuate the area and ensure adequate ventilation.
-
Avoid substance contact and do not breathe vapors or aerosols.
-
Cover drains to prevent entry into the water system.
-
For solid spills, sweep up and place into a suitable, closed container for disposal, avoiding dust generation.[4][5][6] For liquid spills, use an absorbent material to collect the spill.
-
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. N-Methylanthranilic acid | C8H9NO2 | CID 67069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. solutions.covestro.com [solutions.covestro.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
